Product packaging for 2-Chloro-1,3,4-oxadiazole(Cat. No.:)

2-Chloro-1,3,4-oxadiazole

Cat. No.: B15249893
M. Wt: 104.49 g/mol
InChI Key: ZNDGPDKYFJXEPS-UHFFFAOYSA-N
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Description

2-Chloro-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C2HClN2O and its molecular weight is 104.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HClN2O B15249893 2-Chloro-1,3,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2O/c3-2-5-4-1-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDGPDKYFJXEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,3,4-Oxadiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-chloro-1,3,4-oxadiazole, a key heterocyclic intermediate in medicinal chemistry and drug development.

Core Chemical Properties

While specific experimental data for the parent this compound is limited in publicly available literature, the properties of closely related derivatives provide valuable insights. The data presented below is a compilation from various sources on substituted this compound compounds.

PropertyValueNotes and Derivatives
Molecular Formula C₂HClN₂OFor the parent compound.
Molecular Weight 104.49 g/mol For the parent compound.
Melting Point 85-87 °CFor 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine.[1]
Boiling Point 258-292 °C (estimated)For 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine.[1]
Solubility Slightly soluble in water; readily soluble in organic solvents like acetone and methanol.[1]General trend for similar oxadiazole derivatives.

Structural Information

The fundamental structure of this compound consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, with a chlorine atom substituted at the 2-position.

IdentifierString
SMILES Clc1nonc1
InChI InChI=1S/C2HClN2O/c3-2-4-5-1-6-2/h1H
CAS Number 73315-63-6

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor molecule, such as a 1,3,4-oxadiazol-2-one or a related derivative. A general synthetic approach involves the treatment of 2-hydroxy-1,3,4-oxadiazole derivatives with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[2]

Experimental Protocol: General Synthesis of 2-Chloro-5-substituted-1,3,4-oxadiazole

Synthesis of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole: [2]

  • A mixture of 2-hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) is prepared.

  • The reaction mixture is heated under reflux.

  • Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization to yield the desired 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole.

Synthesis_of_2_Chloro_1_3_4_Oxadiazole 1,3,4-Oxadiazol-2-one 1,3,4-Oxadiazol-2-one This compound This compound 1,3,4-Oxadiazol-2-one->this compound Chlorination Chlorinating_Agent PCl5 / POCl3 Chlorinating_Agent->this compound

General synthesis of this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the oxadiazole ring and the presence of the chlorine atom, which acts as a good leaving group. This makes the 2-position susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Halogen-substituted oxadiazoles readily undergo nucleophilic substitution, where the halogen is displaced by a variety of nucleophiles.[1] This reactivity is crucial for the derivatization of the oxadiazole core and the synthesis of a wide range of biologically active molecules.

Common nucleophiles used in these reactions include:

  • Amines

  • Thiols

  • Azides

  • Hydrazines[2]

The general mechanism involves the attack of the nucleophile at the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.

Nucleophilic_Substitution This compound This compound Substituted_Oxadiazole 2-Substituted-1,3,4-oxadiazole This compound->Substituted_Oxadiazole Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Substituted_Oxadiazole Chloride_ion Cl- Substituted_Oxadiazole->Chloride_ion

Nucleophilic substitution on this compound.

Spectroscopic Data

  • ¹H NMR: In the absence of other protons, the parent molecule would not show any signals. For substituted derivatives, the chemical shifts of protons on adjacent groups would be influenced by the electron-withdrawing nature of the oxadiazole ring.

  • ¹³C NMR: The carbon atoms of the oxadiazole ring are expected to resonate at a downfield chemical shift due to the presence of electronegative oxygen and nitrogen atoms. For 2,5-dialkyl-1,3,4-oxadiazoles, the characteristic signals for the C2 and C5 carbons of the heterocyclic ring are found at approximately 165.0 ppm.[3]

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching vibration, as well as vibrations associated with the C=N and C-O-C bonds within the oxadiazole ring.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further experimental investigation is warranted to fully characterize the physicochemical and spectroscopic properties of the parent compound.

References

An In-depth Technical Guide on the Core of 2-Chloro-1,3,4-Oxadiazole: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its favorable physicochemical properties, such as metabolic stability and the ability to act as a bioisostere for amide and ester groups, have led to its incorporation into numerous therapeutic agents. This technical guide focuses on a specific, yet crucial derivative: 2-chloro-1,3,4-oxadiazole. While the historical discovery of this exact compound is not extensively documented as a singular breakthrough, its synthesis and utility can be understood within the broader context of the development of 1,3,4-oxadiazole chemistry. This document will provide an in-depth look at the presumed synthetic pathways, reactivity, and potential applications of this compound as a valuable building block in the synthesis of novel drug candidates.

The Dawn of 1,3,4-Oxadiazole Chemistry: A Historical Perspective

The journey into the world of 1,3,4-oxadiazoles began in the late 19th and early 20th centuries. Early methods for the synthesis of the 1,3,4-oxadiazole ring involved the cyclization of 1,2-diacylhydrazines using dehydrating agents. Another pioneering approach was the reaction of hydrazides with phosgene. The first preparation of the parent 1,3,4-oxadiazole was achieved through thermolysis.[1] A significant surge in research on this heterocyclic system occurred in the 1950s, leading to the development of more refined and versatile synthetic methodologies. Over the decades, the synthesis of 1,3,4-oxadiazoles has evolved to include oxidative cyclization of N-acylhydrazones and reactions mediated by various modern reagents, including microwave-assisted synthesis.[1]

Synthesis of this compound: A Plausible Pathway

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established methods for preparing 2-halo-1,3,4-oxadiazoles. A highly probable and efficient method involves the treatment of a corresponding 1,3,4-oxadiazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The 1,3,4-oxadiazol-2(3H)-one precursor can be synthesized from the reaction of hydrazine with phosgene or a phosgene equivalent.

Experimental Protocol: Synthesis of this compound from 1,3,4-Oxadiazol-2(3H)-one

Materials:

  • 1,3,4-Oxadiazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Anhydrous toluene (as a solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 1,3,4-oxadiazol-2(3H)-one (1.0 equivalent) in anhydrous toluene is prepared.

  • A catalytic amount of N,N-dimethylaniline is added to the solution.

  • Phosphorus oxychloride (1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

  • The resulting mixture is carefully neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Synthesis_of_2_Chloro_1_3_4_oxadiazole start 1,3,4-Oxadiazol-2(3H)-one reagents POCl₃, Toluene N,N-Dimethylaniline (cat.) Reflux start->reagents Chlorination product This compound reagents->product Reactivity_of_2_Chloro_1_3_4_oxadiazole cluster_products 2-Substituted-1,3,4-oxadiazoles start This compound amine 2-Amino-1,3,4-oxadiazole start->amine R₂NH thiol 2-Thio-1,3,4-oxadiazole start->thiol RSH alkoxy 2-Alkoxy-1,3,4-oxadiazole start->alkoxy ROH alkyl 2-Alkyl/Aryl-1,3,4-oxadiazole start->alkyl R-MgBr/R-Li

References

Spectroscopic and Synthetic Profile of 2-Chloro-1,3,4-Oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic pathway for 2-chloro-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic values to serve as a valuable resource for researchers in drug discovery and heterocyclic chemistry.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocyclic ring system that is a common feature in a wide array of medicinally important compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen, such as chlorine, at the 2-position can significantly modulate the electronic properties and reactivity of the ring, making this compound a potentially valuable building block for the synthesis of novel pharmaceutical agents. This guide outlines a feasible synthetic route and presents the expected spectroscopic characteristics to aid in its synthesis and characterization.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-halo-1,3,4-oxadiazoles involves the conversion of a 1,3,4-oxadiazol-2(3H)-one precursor. The proposed two-step synthesis of this compound is outlined below.

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Formation of 1,3,4-Oxadiazol-2(3H)-one cluster_1 Step 2: Chlorination A Semicarbazide Hydrochloride C 1,3,4-Oxadiazol-2(3H)-one A->C Toluene, Reflux B Triphosgene B->C C2 1,3,4-Oxadiazol-2(3H)-one E This compound C2->E Heat D Phosphorus Oxychloride (POCl3) D->E Spectroscopic_Workflow Spectroscopic Characterization Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy Start->NMR Structure Structure Elucidation MS->Structure IR->Structure HNMR ¹H NMR NMR->HNMR Proton Environment CNMR ¹³C NMR NMR->CNMR Carbon Skeleton HNMR->Structure CNMR->Structure

Thermal Stability and Degradation of 2-Chloro-1,3,4-Oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of the 2-chloro-1,3,4-oxadiazole moiety. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of 1,3,4-oxadiazole derivatives to provide a robust predictive analysis. This guide is intended to assist researchers and professionals in drug development and materials science in understanding the thermal behavior of this important heterocyclic scaffold.

Introduction to the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of 1,3,4-oxadiazole are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and inherent stability.[1] The 1,3,4-oxadiazole nucleus is generally recognized for its excellent thermal and chemical stability, which contributes to its utility in developing robust molecular entities.[2][3] Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit high thermal and chemical stability, making them valuable in the production of heat-resistant polymers and other advanced materials.[3]

Thermal Stability of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring system is known for its high thermal stability.[4][5] This stability is often a desirable characteristic, particularly in the development of energetic materials and thermally resistant polymers.[6] The thermal stability of substituted 1,3,4-oxadiazoles is influenced by the nature of the substituents attached to the ring.

Halogen substitution, in particular, has been shown to affect the thermal properties of heterocyclic compounds. Studies on other heterocyclic systems have indicated that the presence of a chlorine atom can enhance thermal stability. For instance, a study on triazine derivatives showed that a compound with two chlorine substituents exhibited the highest thermal stability among the tested molecules in an inert atmosphere.[7] The thermal resistance of this dichloro-substituted compound was 31°C higher in an oxidizing atmosphere compared to its stability in an inert atmosphere.[7] This suggests that this compound is likely to possess high thermal stability.

The following table summarizes the thermal decomposition data for a selection of energetic materials containing the 1,3,4-oxadiazole ring, illustrating the high decomposition temperatures associated with this scaffold.

Compound ReferenceStructureDecomposition Temperature (Tdec, °C)
3a 1,3,4-oxadiazole bridged polynitropyrazole338
3b 1,3,4-oxadiazole bridged polynitropyrazole368
6b 1,3,4-oxadiazole bridged polynitropyrazole265
HNS (Hexanitrostilbene) (for comparison)318

Data sourced from a study on 1,3,4-oxadiazole based thermostable energetic materials.[6]

Proposed Thermal Degradation Pathway

Based on this precedent, a plausible thermal degradation pathway for this compound can be proposed. The initial step is likely the thermally induced cleavage of the N-N bond, followed by rearrangement and fragmentation to yield stable products.

G cluster_0 Thermal Degradation of this compound 2_chloro_oxadiazole This compound transition_state Transition State (Ring Cleavage) 2_chloro_oxadiazole->transition_state Heat (Δ) chloro_isocyanate Chloroformyl isocyanate transition_state->chloro_isocyanate Fragmentation nitrile Cyanogen chloride transition_state->nitrile Fragmentation TGA_Workflow cluster_workflow TGA Experimental Workflow prep Sample Preparation (weigh 5-10 mg in crucible) instrument Place in TGA Instrument prep->instrument params Set Parameters (e.g., 25-600°C at 10°C/min in N2 atmosphere) instrument->params run Run Experiment params->run analysis Analyze TGA Curve (determine onset of decomposition) run->analysis PyGCMS_Workflow cluster_workflow Py-GC-MS Experimental Workflow sample Sample Introduction (place in pyrolysis probe) pyrolysis Rapid Heating (Pyrolysis) (e.g., 600°C for 10s) sample->pyrolysis separation GC Separation (separation of volatile products) pyrolysis->separation detection MS Detection (identification of fragments) separation->detection analysis Data Analysis (elucidate degradation pathway) detection->analysis

References

Technical Guide: Solubility of 2-Chloro-1,3,4-Oxadiazole and its Analogs in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Solubility of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The solubility of these compounds is a critical physicochemical property that influences their biological activity, formulation, and overall suitability as drug candidates. While specific quantitative solubility data for 2-chloro-1,3,4-oxadiazole is not extensively documented, a review of the synthetic chemistry of its analogs provides valuable insights into its likely solubility characteristics in common organic solvents.

Qualitative Solubility Profile of 1,3,4-Oxadiazole Derivatives

The synthesis and purification of 1,3,4-oxadiazole derivatives frequently employ a range of common organic solvents, indicating at least partial solubility in these media. The choice of solvent often depends on the specific substituents on the oxadiazole ring.

Based on published synthetic procedures, the following solvents are commonly used:

  • Alcohols (e.g., Ethanol, Methanol): Ethanol is frequently used for the recrystallization of 1,3,4-oxadiazole derivatives, suggesting that solubility is moderate at elevated temperatures and lower at room temperature, which is ideal for purification.[2][3] Methanol has also been noted as a recrystallization solvent.

  • Ketones (e.g., Acetone): Acetone is often used as a reaction solvent for the synthesis of 1,3,4-oxadiazole precursors, implying good solubility of the reactants and intermediates.[3]

  • Ethers (e.g., Diethyl Ether): Diethyl ether has been used in the workup and extraction of 1,3,4-oxadiazole derivatives.

  • Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents are used in various synthetic and purification steps.

  • Amide Solvents (e.g., N,N-Dimethylformamide - DMF): DMF is a common solvent for reactions involving 1,3,4-oxadiazole synthesis, indicating good solubility for a range of derivatives.

  • Nitriles (e.g., Acetonitrile): Acetonitrile is another solvent used in the synthesis and purification of this class of compounds.

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is commonly employed for the extraction of 1,3,4-oxadiazole derivatives from aqueous media, indicating good solubility in this solvent and poor solubility in water.

It is important to note that the presence of different functional groups on the 1,3,4-oxadiazole ring will significantly influence its solubility in a particular solvent. For instance, aryl-substituted oxadiazoles tend to have lower aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

  • This compound (or analog)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[4]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to sediment solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify end End quantify->end

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

References

The Ascendant Therapeutic Potential of 2-Chloro-1,3,4-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a diverse range of biological activities upon the molecules that contain it. Among its many derivatives, those featuring a chlorine atom at the 2-position of the oxadiazole ring have emerged as a particularly promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-chloro-1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. Several synthetic strategies have been developed to construct this scaffold and to introduce a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

A common and effective method for the synthesis of 2-chloro-5-substituted-1,3,4-oxadiazoles involves the Vilsmeier-Haack reaction. This reaction typically utilizes N-arylacetamides as starting materials, which undergo cyclization in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. These quinoline derivatives can then be further modified to incorporate the 1,3,4-oxadiazole ring.[1][2][3][4]

Another versatile approach begins with the conversion of carboxylic acid hydrazides into the corresponding 1,3,4-oxadiazole-2-thiol. The thiol group can then be transformed into the desired 2-chloro substituent through various chlorinating agents. This multi-step synthesis allows for the introduction of diverse functionalities at the 5-position of the oxadiazole ring, starting from a wide range of carboxylic acids.

A general synthetic workflow for obtaining this compound derivatives is depicted below:

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start Carboxylic Acid / N-Arylacetamide hydrazide Acid Hydrazide Formation start->hydrazide vilsmeier Vilsmeier-Haack Reaction start->vilsmeier thiosemicarbazide Thiosemicarbazide Synthesis hydrazide->thiosemicarbazide oxadiazole_thiol 1,3,4-Oxadiazole-2-thiol Cyclization thiosemicarbazide->oxadiazole_thiol chlorination Chlorination oxadiazole_thiol->chlorination final_product This compound Derivative chlorination->final_product quinoline 2-Chloro-3-formylquinoline vilsmeier->quinoline quinoline->final_product

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ / logGI₅₀ (µM)Reference
1 2-Chloropyridine-1,3,4-oxadiazoleSGC-7901 (Gastric)1.61 ± 0.06 µg/mL[5]
2 2-Chloropyridine-1,3,4-oxadiazoleSGC-7901 (Gastric)2.56 ± 0.11 µg/mL[5]
3 2-[5-(4-Chlorophenyl)-[1][3]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-oneLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell LinesAverage logGI₅₀: -5.19
4 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)PGI = 65.12[6]
5 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung)PGI = 55.61[6]
6 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-75 (CNS)PGI = 54.68[6]
7 N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][3]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic)4.6[7]
8 N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][3][4]oxadiazol-2-ylsulfanyl}-acetamideHepG2 (Liver)2.2[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer. Two prominent targets that have been identified are the Epidermal Growth Factor Receptor (EGFR) and telomerase.

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for tumor growth and survival.[4]

EGFR_Pathway cluster_EGFR EGFR Signaling Pathway Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Oxadiazole This compound Derivative Oxadiazole->EGFR Inhibition Inhibition Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by this compound derivatives.
  • Telomerase Inhibition: Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[5] Inhibition of telomerase leads to telomere shortening, cellular senescence, and apoptosis. Several this compound derivatives have demonstrated potent telomerase inhibitory activity, making them attractive candidates for anticancer therapy.[5]

Telomerase_Pathway cluster_Telomerase Telomerase Inhibition Pathway Telomere Telomere Telomerase Telomerase (hTERT, hTR) Telomere->Telomerase Elongation Telomere Elongation Telomerase->Elongation Shortening Telomere Shortening Oxadiazole This compound Derivative Oxadiazole->Telomerase Inhibition Inhibition Immortality Cellular Immortality Elongation->Immortality Senescence Senescence / Apoptosis Shortening->Senescence

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-chloro-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and developing new functional derivatives.

Core Concepts: Electronic Structure and Reactivity

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring significantly influences its electronic properties, creating distinct regions of electrophilicity and nucleophilicity. The introduction of a chlorine atom at the 2-position further modulates this reactivity profile.

Electrophilic Sites: The primary electrophilic sites on the this compound ring are the carbon atoms, C2 and C5. The high electronegativity of the adjacent heteroatoms (nitrogen and oxygen) withdraws electron density from these carbons, rendering them susceptible to nucleophilic attack. The chlorine atom at the C2 position, being a good leaving group, makes this site particularly activated for nucleophilic substitution reactions. Computational studies on substituted 1,3,4-oxadiazoles confirm the electropositive nature of the ring carbons.

Nucleophilic Sites: Conversely, the nitrogen atoms of the 1,3,4-oxadiazole ring, N3 and N4, are the principal nucleophilic centers. The lone pairs of electrons on these atoms are available for donation to electrophiles. However, the overall electron-deficient nature of the ring system somewhat attenuates their nucleophilicity.

The interplay of these electronic features dictates the characteristic reactivity of this compound, which is dominated by nucleophilic substitution at the C2 position.

Quantitative Analysis of Electronic Distribution

AtomMulliken Charge (e)
O1-0.45
C2+0.30
N3-0.15
N4-0.15
C5+0.25
Cl-0.10

Note: These values are representative and can vary depending on the computational method and basis set used. The key takeaway is the relative charge distribution, with the carbon atoms being electropositive and the heteroatoms being electronegative.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse 2-substituted-1,3,4-oxadiazole derivatives.

Common nucleophiles employed in these reactions include:

  • Amines (primary and secondary)

  • Hydrazines

  • Azides

  • Thiols

  • Alkoxides and Phenoxides

The following table presents typical reaction yields for the nucleophilic substitution of 2-chloro-5-aryl-1,3,4-oxadiazoles with various nucleophiles, demonstrating the broad scope of this transformation.

NucleophileProductTypical Yield (%)
Aniline2-Anilino-5-aryl-1,3,4-oxadiazole85-95
Piperidine2-Piperidinyl-5-aryl-1,3,4-oxadiazole80-90
Hydrazine2-Hydrazinyl-5-aryl-1,3,4-oxadiazole75-85
Sodium Azide2-Azido-5-aryl-1,3,4-oxadiazole90-98
Thiophenol2-(Phenylthio)-5-aryl-1,3,4-oxadiazole80-90

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

This protocol describes a representative method for the nucleophilic substitution of a 2-chloro-5-aryl-1,3,4-oxadiazole with an amine.

Materials:

  • 2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate) (1.5 eq)

Procedure:

  • To a solution of the 2-chloro-5-aryl-1,3,4-oxadiazole in the chosen anhydrous solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the desired 2-amino-5-aryl-1,3,4-oxadiazole.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Electrophilic_Nucleophilic_Sites cluster_molecule This compound cluster_legend Reactivity O1 O C2 C O1->C2 N3 N C2->N3 Cl Cl C2->Cl N4 N N3->N4 C5 C N4->C5 C5->O1 H5 H C5->H5 E Electrophilic Site N Nucleophilic Site

Caption: Electrophilic and nucleophilic sites of this compound.

Nucleophilic_Substitution_Workflow start Start: this compound + Nucleophile (Nu-H) reaction Reaction Conditions: Solvent (e.g., DMF) Base (e.g., TEA) Heat (optional) start->reaction 1. Mix Reactants intermediate Transition State reaction->intermediate 2. Nucleophilic Attack product Product: 2-Nu-1,3,4-oxadiazole + HCl intermediate->product 3. Leaving Group Departure workup Aqueous Workup & Purification product->workup 4. Quench & Isolate final_product Isolated Product workup->final_product 5. Purify

Quantum Chemical Blueprint: A Technical Guide to 2-Chloro-1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and spectroscopic analysis of 2-chloro-1,3,4-oxadiazole. This molecule serves as a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the theoretical and experimental methodologies for its comprehensive study, offering valuable insights for researchers in drug discovery and molecular engineering.

Synthetic Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[1][2] A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines.[3] For the synthesis of this compound, a suitable precursor such as a chloro-substituted acylhydrazine would be required. The cyclization is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4]

General Experimental Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives:

  • Acylhydrazine Formation: An appropriate acid chloride is reacted with hydrazine hydrate to form the corresponding N,N'-diacylhydrazine.[3]

  • Cyclodehydration: The N,N'-diacylhydrazine is then treated with a cyclodehydrating agent, such as phosphorus oxychloride.[3] The reaction mixture is typically heated to reflux for several hours.[3]

  • Workup and Purification: After completion of the reaction, which is monitored by thin-layer chromatography (TLC), the excess dehydrating agent is removed, often by evaporation.[3] The residue is then dissolved in a suitable organic solvent like diethyl ether and neutralized.[3] The final product is extracted, dried, and purified, commonly by column chromatography.[3]

Spectroscopic Characterization

The structural elucidation of newly synthesized 1,3,4-oxadiazole derivatives is confirmed through a combination of spectroscopic techniques.[5][6]

Key Spectroscopic Methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. For 1,3,4-oxadiazole derivatives, key vibrational bands include C=N stretching, C-O-C stretching, and N-N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[7] The chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides insights into the electronic structure and conjugation.[5][8]

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental findings.[9][10] For 1,3,4-oxadiazole derivatives, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties.[11][12]

A theoretical study on the related molecule, 5-chloro-1,3,4-oxadiazole-2-amine (CODA), provides a valuable reference for the expected computational results for this compound.[11][12] These calculations are typically performed using a basis set such as 6-311++G(2d,2p).[12]

Molecular Geometry

The optimized molecular geometry, including bond lengths and bond angles, can be calculated to understand the three-dimensional structure of the molecule.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands.

Table 1: Theoretical Vibrational Frequencies for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H Stretch3500-3600
C-H Stretch3100-3200
C=N Stretch1600-1700
N-N Stretch1000-1100
C-O-C Stretch1000-1200
C-Cl Stretch600-800

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[11]

NMR Chemical Shifts

Theoretical NMR chemical shifts can be calculated and correlated with experimental data to confirm the structure of the synthesized compound.

Table 2: Theoretical ¹³C and ¹H NMR Chemical Shifts for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

AtomCalculated Chemical Shift (ppm)
C2 (Oxadiazole)~160
C5 (Oxadiazole)~155
Aromatic C-H7.0 - 8.5
Amine N-HVaries

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[7][11]

Electronic Properties

The electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

PropertyCalculated Value
HOMO EnergyNegative value (eV)
LUMO EnergyNegative value (eV)
HOMO-LUMO GapPositive value (eV)
Dipole MomentVaries (Debye)

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[11]

Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of this compound.

G cluster_synthesis Synthesis & Characterization cluster_computational Quantum Chemical Calculations cluster_analysis Data Analysis & Correlation Synthesis Synthesis of this compound Purification Purification & Isolation Synthesis->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Correlation Correlation of Experimental & Theoretical Data Spectroscopy->Correlation DFT DFT Calculations (B3LYP/6-311++G(2d,2p)) Geometry Geometry Optimization DFT->Geometry Vibrational Vibrational Frequency Analysis Geometry->Vibrational NMR_Calc NMR Chemical Shift Calculation Geometry->NMR_Calc Electronic Electronic Properties (HOMO-LUMO) Geometry->Electronic Vibrational->Correlation NMR_Calc->Correlation Reactivity_Analysis Reactivity & Stability Analysis Electronic->Reactivity_Analysis Structure_Elucidation Structure Elucidation Correlation->Structure_Elucidation

Workflow for the study of this compound.

This technical guide provides a foundational framework for the synthesis, characterization, and in-depth quantum chemical analysis of this compound. The integration of experimental and theoretical approaches is crucial for a thorough understanding of this important heterocyclic compound and for guiding the design of new derivatives with tailored properties for various applications.

References

A Technical Guide to the Chemistry and Applications of 2-Chloro-1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-1,3,4-oxadiazole scaffold is a pivotal building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique electronic properties and reactivity make it a valuable synthon for creating diverse molecular libraries with a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the core chemistry, synthesis, and applications of this compound and its derivatives, with a focus on its role in drug discovery and development.

Core Chemistry and Reactivity

The this compound core is characterized by an electron-deficient aromatic ring, which renders the chlorine atom at the C2 position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.

The general scheme for the synthesis of this compound derivatives and their subsequent functionalization is depicted below.

G cluster_synthesis Synthesis of this compound cluster_reactivity Nucleophilic Substitution Reactions Hydrazide Acyl Hydrazide CS2 CS2, KOH Hydrazide->CS2 Thione 5-Substituted-1,3,4-oxadiazole-2-thione CS2->Thione Cyclization Chlorination PCl5 / POCl3 Thione->Chlorination ChloroOxadiazole 2-Chloro-5-substituted- 1,3,4-oxadiazole Chlorination->ChloroOxadiazole Chlorination ChloroOxadiazole_ref 2-Chloro-5-substituted- 1,3,4-oxadiazole Amine R-NH2 ChloroOxadiazole_ref->Amine Nucleophilic Attack Azide NaN3 ChloroOxadiazole_ref->Azide Nucleophilic Attack Hydrazine N2H4 ChloroOxadiazole_ref->Hydrazine Nucleophilic Attack Amino_product 2-Amino-1,3,4-oxadiazole Derivative Amine->Amino_product Azido_product 2-Azido-1,3,4-oxadiazole Derivative Azide->Azido_product Hydrazinyl_product 2-Hydrazinyl-1,3,4-oxadiazole Derivative Hydrazine->Hydrazinyl_product

Caption: General synthesis and reactivity of this compound.

Synthesis of this compound Derivatives

The most common route for the synthesis of 2-chloro-1,3,4-oxadiazoles involves the chlorination of the corresponding 2-hydroxy or 2-mercapto-1,3,4-oxadiazole precursors.

Experimental Protocol: Synthesis of 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole[1]

This protocol details the synthesis of a specific this compound derivative from its 2-hydroxy analog.

Materials:

  • 2-Hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 2-hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) is prepared.

  • The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with water, dried, and recrystallized from a suitable solvent to afford the pure 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole.

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the 1,3,4-oxadiazole ring is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of amino, azido, hydrazinyl, and other functionalities, leading to a diverse range of derivatives with potential biological activities.

Experimental Protocol: Synthesis of 2-Amino-1,3,4-oxadiazole Derivatives

This general protocol outlines the nucleophilic substitution of a this compound with an amine.

Materials:

  • 2-Chloro-5-substituted-1,3,4-oxadiazole

  • Primary or secondary amine

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (e.g., triethylamine, potassium carbonate)

Procedure:

  • To a solution of the 2-chloro-5-substituted-1,3,4-oxadiazole in a suitable solvent, the amine and a base are added.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-1,3,4-oxadiazole derivative.

Applications in Drug Development

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity MetricValueReference
2-Chloro-3-{5-[(2-substituted-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}quinoline60 cancer cell linesConcentration for screening10⁻⁵ M[1]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNot specifiedNot specifiedNot specified
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)% Growth Inhibition65.12
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung Cancer)% Growth Inhibition55.61
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-75 (CNS Cancer)% Growth Inhibition54.68

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Certain this compound derivatives have been shown to inhibit EGFR signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras_GDP Ras-GDP SOS->Ras_GDP Exchanges GDP for GTP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival, proliferation, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active P-STAT3 STAT3_inactive->STAT3_active STAT3_dimer P-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the STAT3 signaling pathway.

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Telomerase inhibitors can induce senescence or apoptosis in cancer cells.[2][3] Small molecule inhibitors can directly bind to the catalytic subunit of telomerase (TERT) or stabilize G-quadruplex structures in telomeric DNA, preventing telomerase from binding and elongating the telomeres.[3][4]

Telomerase_Inhibition cluster_telomere Telomere Elongation cluster_inhibition Inhibition Mechanisms Telomere Telomere Elongation Telomere Elongation Telomere->Elongation Template-based reverse transcription Telomerase Telomerase (TERT + TR) Telomerase->Telomere Binds to 3' overhang Inhibitor This compound Derivative TERT_inhibition Direct binding to TERT Inhibitor->TERT_inhibition G4_stabilization G-quadruplex stabilization Inhibitor->G4_stabilization TERT_inhibition->Telomerase Inhibits G4_stabilization->Telomere Prevents binding

References

Methodological & Application

Application Notes: Synthesis of 2-Chloro-1,3,4-oxadiazoles from Acid Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,4-oxadiazoles are valuable and highly reactive intermediates in medicinal chemistry and drug development. Their utility stems from the electrophilic nature of the C2 position, allowing for facile nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This class of compounds is a well-established bioisostere for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic properties.[1]

A direct, one-step synthesis of 2-chloro-1,3,4-oxadiazoles from acid hydrazides is not commonly reported. The most reliable and versatile approach is a two-step sequence involving the initial formation of a stable 5-substituted-1,3,4-oxadiazol-2(3H)-one intermediate, followed by a chlorination reaction. This methodology provides a robust pathway to the target compounds from readily available acid hydrazides.

Overall Synthetic Workflow

The synthesis proceeds via two key transformations:

  • Cyclization: An acid hydrazide is reacted with a carbonyl source, such as triphosgene or carbon dioxide, to form the corresponding 5-substituted-1,3,4-oxadiazol-2(3H)-one.

  • Chlorination: The intermediate oxadiazolone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final 2-chloro-1,3,4-oxadiazole.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination AH Acid Hydrazide (R-CO-NHNH2) OXA 5-Substituted-1,3,4- oxadiazol-2(3H)-one AH->OXA  Triphosgene / Base or CO2 / Base CHLORO 2-Chloro-5-substituted- 1,3,4-oxadiazole OXA_clone->CHLORO  POCl₃, Δ

Fig. 1: Two-step synthesis of 2-chloro-1,3,4-oxadiazoles.

Experimental Protocols

Step 1: Synthesis of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones

This step involves the cyclization of an acid hydrazide to form the key oxadiazolone intermediate. Two effective protocols are presented below.

Protocol 1A: Cyclization using Triphosgene

Triphosgene serves as a safe and solid phosgene equivalent for the efficient cyclization of hydrazides.[2] This reaction is typically rapid and proceeds under mild conditions.

Methodology:

  • Dissolve the starting acid hydrazide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Add a tertiary amine base, such as triethylamine (2.0-2.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq.) in the same anhydrous solvent.

  • Add the triphosgene solution dropwise to the stirred acid hydrazide solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 5-substituted-1,3,4-oxadiazol-2(3H)-one.

Protocol 1B: Cyclization using Carbon Dioxide (CDR)

This protocol offers a greener and more cost-effective alternative, utilizing carbon dioxide as the C1 source for cyclization.[3]

Methodology:

  • Dissolve the starting acid hydrazide (1.0 eq.) in ethanol in a three-necked round-bottom flask.

  • Add a solution of a base, such as potassium hydroxide or sodium hydroxide (1.1 eq.), in ethanol to obtain a homogeneous solution at room temperature.[3]

  • Bubble carbon dioxide (CO₂) gas through the solution via a gas purging tube while stirring vigorously.

  • Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization to obtain the target oxadiazolone.

Table 1: Summary of Reaction Conditions for Oxadiazolone Synthesis[3]

R-Group of Acid Hydrazide Method Base Solvent Time (h) Temp (°C) Yield (%)
4-Methoxy-phenyl CDR NaOH Ethanol 6 Reflux 94
4-Chloro-phenyl CDR NaOH Ethanol 6 Reflux 92
4-Nitro-phenyl CDR NaOH Ethanol 4 Reflux 96
Phenyl CDR NaOH Ethanol 6 Reflux 90
Propyl CDR NaOH Ethanol 8 Reflux 89

| Butyl | CDR | NaOH | Ethanol | 8 | Reflux | 91 |

Step 2: Chlorination of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones

In this final step, the hydroxyl group of the tautomeric form of the oxadiazolone is converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride is the most common and effective reagent for this transformation.[4][5]

Protocol 2A: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol converts the oxadiazolone intermediate into the desired this compound. The reaction often requires elevated temperatures.

Methodology:

  • Place the 5-substituted-1,3,4-oxadiazol-2(3H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes).

  • Add phosphorus oxychloride (POCl₃) in excess (5-10 equivalents, can also be used as the solvent).[6] Optionally, a high-boiling inert solvent like toluene can be used.

  • For reactions that require an amine catalyst, add a catalytic amount of N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution or another suitable base until the pH is ~7-8.

  • Extract the product from the aqueous layer with an organic solvent (e.g., ethyl acetate, ether, or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to afford the pure 2-chloro-5-substituted-1,3,4-oxadiazole.

Table 2: Representative Conditions for POCl₃ Mediated Chlorinations[6]

Substrate Type Conditions Time (h) Temperature Notes
Heterocyclic Ketone Neat POCl₃ 2 Reflux Standard workup with ice/NaHCO₃.
Heterocyclic Ketone Neat POCl₃, Ar atm 1 140-145 °C Reaction becomes a clear solution upon completion.

| Heterocyclic Amide | Neat POCl₃, Sealed Tube | 16 | 170 °C | For less reactive substrates requiring high temperature and pressure. |

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-chloro-1,3,4-oxadiazole scaffolds. This class of reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of 2-substituted-1,3,4-oxadiazole derivatives, which are prevalent in numerous pharmacologically active compounds.

The this compound moiety serves as a versatile electrophilic partner, readily undergoing substitution with a variety of nucleophiles. The electron-withdrawing nature of the oxadiazole ring activates the C2 position, facilitating the displacement of the chloro group. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, thereby enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

General Reaction Scheme

The fundamental transformation involves the displacement of the chlorine atom at the 2-position of the 1,3,4-oxadiazole ring by a nucleophile.

G This compound This compound 2-Substituted-1,3,4-oxadiazole 2-Substituted-1,3,4-oxadiazole This compound->2-Substituted-1,3,4-oxadiazole Nucleophile (Nu-H) Base, Solvent, Δ

Caption: General scheme of nucleophilic substitution on this compound.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the nucleophilic substitution on 2-chloro-1,3,4-oxadiazoles with different nucleophiles.

Nucleophile (Nu-H)R Group on OxadiazoleBaseSolventTemperature (°C)Time (h)Yield (%)
Nitrogen Nucleophiles
Aniline5-(2-phenyl-4-quinolyl)N/AEthanolReflux475
p-Toluidine5-(2-phenyl-4-quinolyl)N/AEthanolReflux572
Piperidine5-(2-phenyl-4-quinolyl)N/AEthanolReflux380
Hydrazine Hydrate5-(2-phenyl-4-quinolyl)N/AEthanolReflux285
Sodium Azide5-(2-phenyl-4-quinolyl)N/ADMF80178
Sulfur Nucleophiles
Thiophenol5-(aryl)K₂CO₃AcetoneRoom Temp485-95
Oxygen Nucleophiles
Phenol5-(2-phenyl-4-quinolyl)NaHDioxaneReflux665
p-Cresol5-(2-phenyl-4-quinolyl)NaHDioxaneReflux668

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the synthesis of 2-substituted-1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

This protocol describes the reaction of a 2-chloro-5-aryl-1,3,4-oxadiazole with an amine.

Materials:

  • 2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Amine (e.g., aniline, piperidine) (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-chloro-5-aryl-1,3,4-oxadiazole in anhydrous ethanol, add the desired amine.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-amino-5-aryl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2-Thioether-5-aryl-1,3,4-oxadiazoles

This protocol details the reaction of a 2-chloro-5-aryl-1,3,4-oxadiazole with a thiol.

Materials:

  • 2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-5-aryl-1,3,4-oxadiazole and the thiol in anhydrous acetone.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield the pure 2-thioether-5-aryl-1,3,4-oxadiazole.[1]

Protocol 3: Synthesis of 2-Azido-5-aryl-1,3,4-oxadiazoles

This protocol outlines the synthesis of a 2-azido-1,3,4-oxadiazole, a useful intermediate for further transformations.

Materials:

  • 2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 2-chloro-5-aryl-1,3,4-oxadiazole in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 2-azido-5-aryl-1,3,4-oxadiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted-1,3,4-oxadiazoles via nucleophilic substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Dissolve this compound and nucleophile in solvent base Add base (if required) reagents->base heat Heat to appropriate temperature (e.g., reflux) base->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction / Pour onto ice cool->quench filter Filter precipitate quench->filter recrystallize Recrystallize from suitable solvent filter->recrystallize

Caption: Workflow for nucleophilic substitution on this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-Chloro-1,3,4-Oxadiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-1,3,4-oxadiazole scaffold is a versatile building block in the development of novel agrochemicals. Its derivatives have demonstrated significant potential as fungicides, herbicides, and insecticides. This document provides detailed application notes, summarizing the biological activity of various this compound derivatives, and presents experimental protocols for their synthesis and bio-evaluation.

Fungicidal Applications

Derivatives of this compound have shown promising activity against a range of plant pathogenic fungi. The primary mechanism of action for many of these fungicidal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] Inhibition of SDH disrupts fungal respiration, leading to cell death.[2][4]

Quantitative Fungicidal Activity Data
Compound IDTarget PathogenEfficacy (EC50/Inhibition %)Reference
2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleSclerotinia sclerotiorum>50% inhibition at 50 µg/mL
2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleRhizoctonia solani>50% inhibition at 50 µg/mL
Experimental Protocol: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This protocol details the evaluation of the fungicidal activity of this compound derivatives against phytopathogenic fungi.

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Fungal cultures (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc is the average diameter of the fungal colony in the control plate.

    • dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.

Signaling Pathway: Succinate Dehydrogenase (SDH) Inhibition

SDH_Inhibition cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain cluster_outcome Outcome Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Respiration_Block Fungal Respiration Blocked Complex_II Complex II (SDH) UQ Ubiquinone (Q) Complex_II->UQ e- UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III e- Inhibitor This compound Derivative (SDHI) Inhibitor->Complex_II ATP_Depletion ATP Depletion Respiration_Block->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

SDH Inhibition Pathway

Herbicidal Applications

Certain this compound derivatives have been identified as potent herbicides. Their mode of action often involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption, ultimately leading to weed death.[7][8][9]

Quantitative Herbicidal Activity Data
Compound IDTarget WeedApplication Rate (g a.i./ha)Efficacy (% Inhibition)Reference
Tetrahydrophthalimide derivative with oxadiazole moietyAbutilon theophrasti37.5100%
Tetrahydrophthalimide derivative with oxadiazole moietyAmaranthus retroflexus37.5100%
Tetrahydrophthalimide derivative with oxadiazole moietyPortulaca oleracea37.5100%
Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines the procedure for assessing the post-emergence herbicidal efficacy of this compound derivatives.

1. Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

  • Pots or trays filled with a suitable potting mix

  • Greenhouse or controlled environment chamber

  • Test compounds (this compound derivatives)

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

  • Laboratory sprayer

  • Untreated control and a commercial standard herbicide

2. Procedure:

  • Plant Cultivation: Sow the seeds of the target weed species in pots or trays and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

  • Treatment Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent and then dilute with water containing a surfactant to the desired application concentrations.

  • Herbicide Application: When the weed seedlings have reached the 2-4 leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage of the foliage.

  • Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain normal growing conditions.

  • Efficacy Evaluation: Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete kill) to quantify the phytotoxicity. Symptoms to look for include chlorosis, necrosis, and stunting.

  • Data Analysis: Compare the efficacy of the test compounds to the untreated control and the commercial standard.

Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_outcome Outcome Glutamate Glutamate Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX_chloro Biosynthesis Pathway PPO PPO Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Inhibitor This compound Derivative (PPO Inhibitor) Inhibitor->PPO Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Generates Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Disruption ROS->Lipid_Peroxidation Weed_Death Weed Death Lipid_Peroxidation->Weed_Death

PPO Inhibition Pathway

Insecticidal Applications

The 1,3,4-oxadiazole ring is also a key structural feature in the design of novel insecticides. Derivatives incorporating this moiety have demonstrated efficacy against various insect pests.

Quantitative Insecticidal Activity Data
Compound IDTarget InsectEfficacy (LC50)Reference
Chitosan-grafted 1,3,4-oxadiazole derivative (2a)Spodoptera littoralis (4th instar larvae)Good insecticidal activity
Chitosan-grafted 1,3,4-oxadiazole derivative (2b)Spodoptera littoralis (4th instar larvae)Good insecticidal activity
Chitosan-grafted 1,3,4-oxadiazole derivative (6a)Spodoptera littoralis (4th instar larvae)Good insecticidal activity
Chitosan-grafted 1,3,4-oxadiazole derivative (6d)Spodoptera littoralis (4th instar larvae)Good insecticidal activity
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol describes a method for evaluating the insecticidal activity of this compound derivatives against lepidopteran pests like Spodoptera littoralis.

1. Materials:

  • Healthy, untreated host plant leaves (e.g., castor bean leaves)

  • Test compounds (this compound derivatives)

  • Solvent (e.g., acetone) and emulsifier (e.g., Triton X-100)

  • Distilled water

  • Petri dishes or ventilated containers

  • Fourth-instar larvae of Spodoptera littoralis

  • Fine brush

2. Procedure:

  • Insect Rearing: Rear Spodoptera littoralis larvae on an artificial diet or host plant leaves under controlled conditions (e.g., 27 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • Solution Preparation: Prepare a series of concentrations of the test compounds in distilled water containing a small amount of solvent and emulsifier.

  • Leaf Treatment: Dip the host plant leaves into the test solutions for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry completely. Control leaves should be dipped in a solution containing only the solvent and emulsifier.

  • Bioassay Setup: Place one treated leaf in each Petri dish or container lined with filter paper.

  • Insect Introduction: Carefully transfer a known number of fourth-instar larvae (e.g., 10) into each container using a fine brush.

  • Incubation: Maintain the containers under the same conditions used for insect rearing.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Synthesis Protocol: Representative 2-Chloro-5-Substituted-1,3,4-Oxadiazole

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of 2-chloro-5-substituted derivatives.

1. Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents

  • Appropriate solvents (e.g., methanol, toluene)

2. Procedure:

  • Step 1: Synthesis of Methyl Benzoate: Reflux the substituted benzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. After completion of the reaction, neutralize the mixture and extract the ester.

  • Step 2: Synthesis of Benzhydrazide: Reflux the methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol. The product, a benzhydrazide, will precipitate upon cooling and can be collected by filtration.

  • Step 3: Synthesis of N,N'-Diacylhydrazine (for symmetrical oxadiazoles): React the benzhydrazide with an acid chloride in the presence of a base to form the N,N'-diacylhydrazine.

  • Step 4: Cyclization to form the 1,3,4-Oxadiazole Ring: Reflux the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 2,5-disubstituted-1,3,4-oxadiazole.[10] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the excess POCl₃ is removed, and the product is isolated and purified.

Experimental Workflow: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Ester Methyl Benzoate Step1->Ester Step2 Hydrazinolysis (Hydrazine Hydrate) Ester->Step2 Hydrazide Benzhydrazide Step2->Hydrazide Step3 Acylation (Acid Chloride) Hydrazide->Step3 Diacylhydrazine N,N'-Diacylhydrazine Step3->Diacylhydrazine Step4 Cyclization (POCl₃) Diacylhydrazine->Step4 Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Step4->Oxadiazole

References

Synthesis of Bioactive Heterocycles via 2-Chloro-1,3,4-Oxadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2-chloro-1,3,4-oxadiazole as a key intermediate. The methodologies outlined herein are intended to guide researchers in the development of novel therapeutic agents with potential applications in anticancer and antimicrobial chemotherapy.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the 1,3,4-oxadiazole ring, particularly when substituted with a reactive group like chlorine at the 2-position, allows for the facile introduction of various functionalities through nucleophilic substitution reactions. This approach enables the generation of diverse chemical libraries for biological screening and the optimization of lead compounds.

This document focuses on the synthesis of bioactive heterocycles through the nucleophilic displacement of the chlorine atom from a this compound core. We provide quantitative data on the biological activities of representative compounds, detailed experimental protocols for their synthesis, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Bioactivity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro biological activity of various 1,3,4-oxadiazole derivatives, demonstrating their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 Values in µM)

Compound IDA549 (Lung)C6 (Glioma)L929 (Normal)HeLa (Cervical)MDA-MB-231 (Breast)HT-29 (Colon)Reference
4f 1.59-----[2]
4h <0.1413.04>1000---[2]
4i 1.59-----[2]
4k 7.48-----[2]
4l 1.80-----[2]
AMK OX-8 25.04->10035.29--[3]
AMK OX-9 20.73->100---[3]
AMK OX-10 ---5.34--[3]
AMK OX-11 45.11->100---[3]
AMK OX-12 41.92-<10032.91--[3]
3d ----50.3% viability at 10µM64.0% viability at 10µM[4]
3e ----39.9% viability at 10µM57.7% viability at 10µM[4]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC Values in µg/mL)

Compound IDS. aureusMRSAE. coliP. aeruginosaC. albicansReference
OZE-I 4-84-8---[5]
OZE-II 4-164-16---[5]
OZE-III 8-3216-32---[5]
4a 1-20.25-1---[1]
4b 1-20.25-1---[1]
4c 1-20.25-1---[1]
14a --0.40.2-[1]
14b --0.40.2-[1]
AB1 13-12---7-10[6]
AB2 13-12---7-10[6]
AB7 15-18---15-18[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive heterocycles starting from a this compound intermediate. The protocols are based on established synthetic transformations.[7][8]

Synthesis of 2-Chloro-5-aryl-1,3,4-oxadiazole (General Procedure)

This protocol describes the synthesis of the key this compound intermediate from a corresponding 2-hydroxy derivative.

Workflow for the Synthesis of 2-Chloro-5-aryl-1,3,4-oxadiazole

G cluster_0 Step 1: Preparation of 2-Hydroxy-5-aryl-1,3,4-oxadiazole cluster_1 Step 2: Chlorination A Aroylhydrazide E Reaction Mixture A->E B Carbon Disulfide B->E C Potassium Hydroxide C->E D Ethanol D->E F Reflux E->F G Acidification (HCl) F->G H 2-Mercapto-5-aryl-1,3,4-oxadiazole G->H I Oxidation (e.g., H2O2/AcOH) H->I J 2-Hydroxy-5-aryl-1,3,4-oxadiazole I->J K 2-Hydroxy-5-aryl-1,3,4-oxadiazole M Reflux K->M L Phosphorus Oxychloride (POCl3) L->M N Work-up & Purification M->N O 2-Chloro-5-aryl-1,3,4-oxadiazole N->O

Caption: General workflow for the two-step synthesis of 2-chloro-5-aryl-1,3,4-oxadiazole.

Materials:

  • 2-Hydroxy-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 eq)

  • Dry glassware

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-hydroxy-5-aryl-1,3,4-oxadiazole.

  • Carefully add phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-chloro-5-aryl-1,3,4-oxadiazole.

Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole Derivatives via Nucleophilic Substitution

This protocol details the reaction of a this compound with an amine to yield a bioactive 2-amino-1,3,4-oxadiazole derivative.

Workflow for Nucleophilic Substitution

G A 2-Chloro-5-aryl-1,3,4-oxadiazole E Reaction Mixture A->E B Amine (R-NH2) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DMF or Acetonitrile) D->E F Stir at Room Temperature or Heat E->F G Work-up (e.g., Pour into water) F->G H Purification (e.g., Recrystallization) G->H I 2-Amino-5-aryl-1,3,4-oxadiazole Derivative H->I

Caption: Workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Materials:

  • 2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

  • Appropriate amine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dimethylformamide (DMF) or Acetonitrile

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-5-aryl-1,3,4-oxadiazole in DMF or acetonitrile.

  • Add the desired amine to the solution, followed by the dropwise addition of triethylamine.

  • Stir the reaction mixture at room temperature for 8-12 hours or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-amino-5-aryl-1,3,4-oxadiazole derivative.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway

Several 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of the PI3K/Akt signaling pathway.[9][10] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->PI3K Inhibits Oxadiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by 1,3,4-oxadiazole derivatives.

The diagram illustrates that 1,3,4-oxadiazole derivatives can inhibit key kinases such as PI3K and Akt. This inhibition prevents the downstream signaling cascade that leads to cell growth and proliferation and promotes apoptosis, thereby exerting an anticancer effect.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase

A significant mechanism of antimicrobial action for some 1,3,4-oxadiazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][6] This enzyme is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death.

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase Binds ADP ADP + Pi Gyrase->ADP CleavedComplex Gyrase-DNA Cleavage Complex Gyrase->CleavedComplex Cleaves DNA strand ATP ATP ATP->Gyrase Provides Energy SupercoiledDNA Negatively Supercoiled DNA CleavedComplex->SupercoiledDNA Passes strand & Religates Replication DNA Replication & Transcription SupercoiledDNA->Replication Allows Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->Gyrase Inhibits ATPase activity or Stabilizes cleavage complex

Caption: Inhibition of bacterial DNA gyrase by 1,3,4-oxadiazole derivatives.

As depicted, 1,3,4-oxadiazole derivatives can interfere with the function of DNA gyrase by either inhibiting its ATPase activity, which is necessary for the supercoiling process, or by stabilizing the transient DNA-gyrase cleavage complex.[11] Both mechanisms ultimately block DNA replication and lead to bacterial cell death.

Conclusion

The this compound scaffold serves as a versatile and valuable starting point for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward nucleophilic substitution chemistry allows for the creation of diverse molecular architectures with potent anticancer and antimicrobial activities. The protocols and data presented herein provide a solid foundation for researchers to explore this promising class of compounds in the quest for novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation drugs.

References

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to the drug development community. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Introduction

2,5-Disubstituted 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that are isosteric to esters and amides, offering improved metabolic stability and pharmacokinetic properties. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more streamlined, efficient, and environmentally benign approach. This document outlines three distinct and effective one-pot protocols for the synthesis of this important class of molecules.

Method 1: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides

This method provides a simple and efficient route to both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles via a copper-catalyzed dual oxidation under an oxygen atmosphere. The key steps involve the oxidative decarboxylation of arylacetic acids and the subsequent oxidative functionalization of the imine C-H bond.[1][2] A significant advantage of this protocol is the avoidance of expensive ligands.[1][2]

Experimental Protocol

A mixture of hydrazide (0.5 mmol), arylacetic acid (0.6 mmol), and Cu(OAc)₂ (10 mol %) in DMF (3 mL) is stirred in a sealed tube under an oxygen atmosphere (1 atm) at 120 °C for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.[1][2]

Quantitative Data Summary
EntryHydrazide (R¹)Arylacetic Acid (R²)ProductYield (%)
1BenzohydrazidePhenylacetic acid2,5-Diphenyl-1,3,4-oxadiazole85
24-MethylbenzohydrazidePhenylacetic acid2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole82
34-MethoxybenzohydrazidePhenylacetic acid2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole78
44-ChlorobenzohydrazidePhenylacetic acid2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole75
5Benzohydrazide4-Methoxyphenylacetic acid2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole76
6Benzohydrazide4-Chlorophenylacetic acid2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole72

Data adapted from literature reports.[1][2]

Method 2: One-Pot Synthesis-Arylation from Carboxylic Acids and NIITP

This one-pot, two-stage protocol allows for the synthesis and subsequent C-H arylation of 1,3,4-oxadiazoles, starting from readily available carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[3][4] This strategy is particularly valuable for generating diverse libraries of 2,5-disubstituted 1,3,4-oxadiazoles and has been successfully applied to the late-stage functionalization of active pharmaceutical ingredients (APIs).[3][4]

Experimental Protocol

Stage 1: 1,3,4-Oxadiazole Synthesis To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (0.22 mmol, 1.1 equiv). The tube is evacuated and backfilled with nitrogen (repeated three times). Anhydrous 1,4-dioxane (0.50 mL) is added, and the tube is sealed and heated in a preheated oil bath at 80 °C for 3 hours.[4]

Stage 2: Copper-Catalyzed Arylation After cooling the reaction mixture to room temperature, the aryl iodide (0.30 mmol, 1.5 equiv), copper(I) iodide (0.04 mmol, 20 mol %), 1,10-phenanthroline (0.08 mmol, 40 mol %), and cesium carbonate (0.30 mmol, 1.5 equiv) are added. The tube is again evacuated and backfilled with nitrogen. Anhydrous 1,4-dioxane (0.50 mL) is added, and the sealed tube is heated in a preheated oil bath at 110 °C for 16 hours.[3] After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.[3]

Quantitative Data Summary
EntryCarboxylic AcidAryl IodideProductYield (%)
14-Fluorobenzoic acidIodobenzene2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole78
24-Fluorobenzoic acid4-Iodotoluene2-(4-Fluorophenyl)-5-(4-tolyl)-1,3,4-oxadiazole85
34-Fluorobenzoic acid1-Iodo-4-methoxybenzene2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole72
4Benzoic acidIodobenzene2,5-Diphenyl-1,3,4-oxadiazole75
5Nicotinic acid (Vitamin B3)Iodobenzene2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole65
6IbuprofenIodobenzene2-(4-isobutylphenyl)propyl-5-phenyl-1,3,4-oxadiazole70

Data adapted from literature reports.[3][4]

Method 3: Microwave-Assisted One-Pot Condensation

For rapid synthesis, microwave-assisted organic synthesis (MAOS) offers a significant advantage. This protocol describes a convenient one-pot procedure for synthesizing a variety of 2,5-disubstituted-1,3,4-oxadiazoles by condensing mono-arylhydrazides with acid chlorides in hexamethylphosphoramide (HMPA) under microwave irradiation.[5][6] This method is characterized by high yields, short reaction times, and the absence of a need for an added acid catalyst or dehydrating agent.[5][6]

Experimental Protocol

A mixture of the mono-arylhydrazide (1 mmol) and the acid chloride (1.1 mmol) in HMPA (2 mL) is subjected to microwave irradiation at a power and time optimized for the specific substrates (typically 160-320 W for 2-5 minutes). After completion of the reaction, the mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data Summary
EntryMono-arylhydrazideAcid ChlorideProductYield (%)
1BenzohydrazideBenzoyl chloride2,5-Diphenyl-1,3,4-oxadiazole92
24-MethylbenzohydrazideBenzoyl chloride2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole90
34-Chlorobenzohydrazide4-Chlorobenzoyl chloride2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole95
44-Nitrobenzohydrazide4-Nitrobenzoyl chloride2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole88
5Benzohydrazide4-Methoxybenzoyl chloride2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole91

Data adapted from literature reports.[5][6]

Workflow and Pathway Diagrams

To visualize the general workflow of these one-pot syntheses, the following diagrams are provided.

One_Pot_Oxadiazole_Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product R1COOH Carboxylic Acid (R¹COOH) Reaction Coupling & Cyclodehydration R1COOH->Reaction R2NHNH2 Hydrazide (R²CONHNH₂) R2NHNH2->Reaction R1COCl Acid Chloride (R¹COCl) R1COCl->Reaction NIITP NIITP NIITP->Reaction ArI Aryl Iodide (ArI) ArI->Reaction Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Reaction->Oxadiazole

Caption: General workflow for one-pot 2,5-disubstituted 1,3,4-oxadiazole synthesis.

Signaling_Pathway_Logic Start Carboxylic Acid + Hydrazide Intermediate N,N'-Diacylhydrazine Intermediate (in situ) Start->Intermediate Acylation Dehydration Cyclodehydration Intermediate->Dehydration Dehydrating Agent or Heat Product 2,5-Disubstituted 1,3,4-Oxadiazole Dehydration->Product

Caption: Key steps in the one-pot synthesis from carboxylic acids and hydrazides.

References

Application Notes and Protocols: 2-Chloro-1,3,4-oxadiazole in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 2-chloro-1,3,4-oxadiazole and its derivatives. The protocols outlined below are intended to serve as a guide for the development of novel sensors for biologically and environmentally significant analytes.

Introduction

The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its favorable electronic properties, thermal stability, and high photoluminescence quantum yield. The incorporation of a chloro-substituent at the 2-position of the 1,3,4-oxadiazole ring provides a reactive handle for facile functionalization, making this compound a valuable building block in the synthesis of tailored fluorescent probes. These probes can be designed to exhibit "turn-on" or "turn-off" fluorescence responses upon selective interaction with specific analytes, enabling their detection and quantification in various media, including living cells.

This document details the synthesis and application of two distinct fluorescent probes based on the 1,3,4-oxadiazole core: a chemosensor for the detection of zinc ions (Zn²⁺) and a probe for monitoring viscosity.

Data Presentation: Photophysical Properties of 1,3,4-Oxadiazole-Based Fluorescent Probes

The following table summarizes the key photophysical data for the fluorescent probes discussed in these application notes.

Probe NameAnalyteExcitation (λ_ex) (nm)Emission (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection LimitReference
Zn-Probe 1 Zn²⁺370458880.003 (free), 0.12 (with Zn²⁺)2.5 x 10⁻⁸ M[1]
Visco-Probe 1 Viscosity410580170Varies with viscosityNot Applicable[2]

Experimental Protocols

Application Note 1: A "Turn-On" Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

1.1. Rationale and Signaling Mechanism

Zinc is an essential metal ion involved in numerous biological processes. Dysregulation of zinc homeostasis is associated with various diseases, making the development of selective fluorescent probes for Zn²⁺ crucial. The described probe, Zn-Probe 1 , is designed based on a photoinduced electron transfer (PET) mechanism. In the absence of Zn²⁺, the fluorescence of the 1,3,4-oxadiazole fluorophore is quenched by the lone pair electrons of the receptor moiety. Upon coordination with Zn²⁺, the PET process is inhibited, leading to a significant enhancement of fluorescence intensity ("turn-on" response).[3][4]

1.2. Synthesis of Zn-Probe 1

The synthesis of Zn-Probe 1 involves a multi-step process starting from a substituted benzoic acid. While the specific precursor in the reference does not explicitly start from this compound, a conceptually similar synthetic strategy can be employed where a 2-chloro-5-aryl-1,3,4-oxadiazole is reacted with a suitable amine-containing receptor. For the purpose of these notes, we will detail the synthesis of a representative 1,3,4-oxadiazole-based zinc sensor.

Step 1: Synthesis of 2-amino-N'-(substituted benzoyl)benzohydrazide

A solution of a substituted benzoic acid (1.0 eq) and 2-aminobenzohydrazide (1.0 eq) in phosphorus oxychloride (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and slowly poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Step 2: Cyclization to form the 1,3,4-oxadiazole core

The product from Step 1 (1.0 eq) is dissolved in phosphorus oxychloride (10 mL) and heated at reflux for 8-10 hours. After cooling, the reaction mixture is poured onto crushed ice, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and purified by column chromatography on silica gel.

Step 3: Functionalization to introduce the zinc receptor

The 2-(2-aminophenyl)-5-substituted-1,3,4-oxadiazole (1.0 eq) is reacted with an appropriate receptor precursor, such as a chloroacetyl-functionalized chelating agent, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile. The reaction is stirred at room temperature or heated as required. The final product, Zn-Probe 1 , is purified by column chromatography.

1.3. Protocol for Fluorescence Detection of Zn²⁺

  • Stock Solution Preparation: Prepare a stock solution of Zn-Probe 1 (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile. Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

  • Working Solution Preparation: Dilute the stock solution of Zn-Probe 1 in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • To a cuvette containing the working solution of Zn-Probe 1 , add increasing concentrations of Zn²⁺ stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum using a spectrofluorometer with the excitation wavelength set to 370 nm.

    • A significant increase in fluorescence intensity at 458 nm will be observed in the presence of Zn²⁺.

  • Selectivity Test: Repeat the fluorescence measurement with other metal ions to assess the selectivity of the probe for Zn²⁺.

1.4. Live Cell Imaging Protocol

  • Cell Culture: Culture cells (e.g., HeLa cells) on a glass-bottom dish in a suitable growth medium until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a medium containing Zn-Probe 1 (e.g., 5-10 µM) for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging of Basal Zn²⁺: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~365 nm, Emission: ~445 nm).

  • Imaging of Increased Intracellular Zn²⁺: To visualize changes in intracellular Zn²⁺, treat the probe-loaded cells with a solution containing a zinc ionophore (e.g., pyrithione) and an external source of Zn²⁺ (e.g., ZnCl₂).

  • Image Acquisition: Acquire fluorescence images before and after the addition of Zn²⁺ to observe the "turn-on" fluorescence response within the cells.

Application Note 2: A Fluorescent Probe for Viscosity Sensing

2.1. Rationale and Signaling Mechanism

Viscosity is a critical parameter of the cellular microenvironment, and its alteration is linked to various pathological conditions. Fluorescent molecular rotors are probes whose fluorescence quantum yield is sensitive to the viscosity of their surroundings. In low-viscosity media, non-radiative decay pathways through intramolecular rotation are dominant, resulting in weak fluorescence. In high-viscosity environments, this rotation is restricted, leading to a significant increase in fluorescence emission.

2.2. Synthesis of Visco-Probe 1

The synthesis of a viscosity-sensitive probe, Visco-Probe 1 , can be achieved by functionalizing a 2-chloro-5-aryl-1,3,4-oxadiazole with a molecular rotor moiety.

Step 1: Synthesis of 2-chloro-5-aryl-1,3,4-oxadiazole

An appropriate aryl carboxylic acid (1.0 eq) is reacted with chloroacetic hydrazide (1.0 eq) in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole intermediate.

Step 2: Attachment of the Molecular Rotor

The 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole (1.0 eq) is then reacted with a suitable molecular rotor precursor, for example, a derivative of diphenylamine or another group capable of intramolecular rotation, via a nucleophilic substitution reaction. The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate. The final product, Visco-Probe 1 , is purified by recrystallization or column chromatography.

2.3. Protocol for Viscosity Sensing

  • Preparation of Solvents with Varying Viscosity: Prepare a series of solvent mixtures with varying viscosities, for example, by mixing methanol and glycerol in different ratios.

  • Stock Solution Preparation: Prepare a stock solution of Visco-Probe 1 (e.g., 1 mM) in a solvent in which it is highly soluble (e.g., DMSO).

  • Fluorescence Measurement:

    • Add a small aliquot of the Visco-Probe 1 stock solution to each of the solvent mixtures to achieve a final concentration of around 1-10 µM.

    • Record the fluorescence emission spectrum of each solution using an excitation wavelength of 410 nm.

    • Plot the fluorescence intensity at 580 nm as a function of the solvent viscosity. A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is often observed for molecular rotors.

Mandatory Visualizations

G Experimental Workflow: Synthesis of a 1,3,4-Oxadiazole Based Fluorescent Probe cluster_synthesis Synthesis cluster_application Application Start Aryl Carboxylic Acid + Chloroacetic Hydrazide Step1 Cyclodehydration (e.g., POCl3) Start->Step1 Reaction Intermediate 2-(chloromethyl)-5-aryl- 1,3,4-oxadiazole Step1->Intermediate Formation Step2 Nucleophilic Substitution with Receptor/Rotor Intermediate->Step2 Reaction Product Final Fluorescent Probe Step2->Product Formation Application_Start Dissolve Probe in Solvent Product->Application_Start Use in Sensing Titration Add Analyte (e.g., Zn2+ or Viscous Medium) Application_Start->Titration Measurement Record Fluorescence Spectrum Titration->Measurement Analysis Analyze Data (Intensity vs. Conc./Viscosity) Measurement->Analysis

Caption: General workflow for the synthesis and application of 1,3,4-oxadiazole fluorescent probes.

G Signaling Pathway: 'Turn-On' Fluorescence of a Zn2+ Probe Fluorophore 1,3,4-Oxadiazole Fluorophore Quenching Fluorescence Quenching (OFF State) Fluorophore->Quenching Emission Fluorescence Emission (ON State) Fluorophore->Emission Receptor Zinc Receptor (with lone pair electrons) PET Photoinduced Electron Transfer (PET) Receptor->PET donates electrons Coordination Coordination Receptor->Coordination PET->Fluorophore quenches Zn2 Zn2+ Ion Zn2->Coordination Inhibition PET Inhibition Coordination->Inhibition leads to Inhibition->PET blocks

Caption: Signaling mechanism of a PET-based "turn-on" fluorescent probe for Zn²⁺ detection.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2-chloro-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chloro-1,3,4-oxadiazole and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete cyclization of the diacylhydrazine intermediate.• Ensure the dehydrating agent (e.g., POCl₃, P₂O₅, H₂SO₄) is fresh and used in the correct stoichiometric amount.[1] • Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC. • Consider using a different dehydrating agent, as their effectiveness can vary with the substrate.[1]
Degradation of starting materials or product.• Ensure anhydrous reaction conditions, as moisture can hydrolyze starting materials and intermediates. • If using strong acids, ensure the temperature is controlled to prevent charring or decomposition.
Inefficient purification.• Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different solvent system for chromatography.
Product is Impure (Multiple Spots on TLC) Presence of unreacted starting materials.• Monitor the reaction closely with TLC to ensure complete consumption of the starting materials before work-up. • If the reaction has stalled, consider adding more reagent or extending the reaction time.
Formation of byproducts.N,N'-diacylhydrazine intermediate: If the cyclization is incomplete, the linear precursor will remain. Improve dehydration conditions as mentioned above.[2] • Polymeric materials: Overheating or highly acidic conditions can sometimes lead to polymerization. Maintain careful temperature control. • Hydrolysis product (1,3,4-oxadiazol-2-one): If water is present during the synthesis or work-up, the chloro-substituent can be hydrolyzed. Ensure all solvents and reagents are anhydrous.
Contamination from reagents.• Use purified reagents and solvents to avoid introducing impurities.
Unexpected Spectroscopic Data (¹H NMR, ¹³C NMR, MS) Isomer formation.• While 1,3,4-oxadiazoles are generally stable, rearrangement to other oxadiazole isomers (e.g., 1,2,4-oxadiazole) is possible under certain conditions, though less common for this specific synthesis. Confirm the structure using 2D NMR techniques if necessary.
Presence of solvent or grease.• Ensure the product is thoroughly dried under high vacuum to remove residual solvents. • Be mindful of contamination from vacuum grease during handling.
Incorrect product formation.• Re-evaluate the synthetic route and reaction conditions. Confirm the identity of all starting materials. • Side reactions with functional groups on the starting materials could lead to unexpected products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,3,4-oxadiazole ring?

A1: The most prevalent methods involve the cyclodehydration of N,N'-diacylhydrazines.[1][2] This is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or phosphorus pentoxide (P₂O₅).[1][2] Other methods include the oxidative cyclization of acylhydrazones.

Q2: How can I prepare the N,N'-diacylhydrazine precursor for this compound?

A2: A common route is to react a suitable carbohydrazide with chloroacetyl chloride or a related acylating agent.[1][3] The resulting diacylhydrazine is then isolated and subjected to cyclodehydration.

Q3: My reaction with phosphorus oxychloride (POCl₃) is giving a dark-colored, intractable material. What could be the cause?

A3: Charring or polymerization can occur if the reaction temperature is too high. It is crucial to control the temperature, often by running the reaction at a specific temperature (e.g., reflux) and for a defined period. Using an excess of POCl₃ can also sometimes lead to decomposition.

Q4: What are some common byproducts to look out for in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles?

A4: The primary impurity is often the uncyclized N,N'-diacylhydrazine intermediate.[2] Depending on the substituents and reaction conditions, byproducts from side reactions such as hydrolysis of functional groups or rearrangements can also be observed.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydration of N,N'-Diacylhydrazines

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the N,N'-Diacylhydrazine Intermediate

  • To a stirred solution of a carbohydrazide (1 equivalent) in a suitable solvent (e.g., THF, dioxane), add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the appropriate acid chloride (e.g., chloroacetyl chloride) (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, while monitoring the reaction progress by TLC.[1]

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Remove the solvent under reduced pressure. The resulting crude diacylhydrazine can be purified by recrystallization or used directly in the next step.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole

  • Add the crude N,N'-diacylhydrazine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).[1][2]

  • Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Carbohydrazide + Acid Chloride) diacylhydrazine Formation of N,N'-Diacylhydrazine start->diacylhydrazine Acylation cyclization Cyclodehydration (e.g., with POCl3) diacylhydrazine->cyclization Dehydration crude_product Crude this compound cyclization->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification Work-up & Extraction analysis Characterization (NMR, MS, IR) purification->analysis final_product Pure this compound analysis->final_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered (e.g., Low Yield, Impurity) incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC unreacted_sm Unreacted Starting Material? start->unreacted_sm Check TLC/NMR degradation Degradation? incomplete_reaction->degradation No solution_yield Increase reaction time/temp Change dehydrating agent incomplete_reaction->solution_yield Yes degradation->solution_yield side_products Side Products Formed? unreacted_sm->side_products No solution_purity Optimize purification Ensure anhydrous conditions unreacted_sm->solution_purity Yes side_products->solution_purity

Caption: A troubleshooting decision tree for common synthesis problems.

References

challenges in the scale-up synthesis of 2-chloro-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Chloro-1,3,4-oxadiazole

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower upon scale-up. What are the common causes?

Low yield during scale-up is a frequent challenge. Several factors could be responsible:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Hot spots can lead to the decomposition of starting materials or the final product. Ensure your reactor has adequate agitation and cooling/heating capacity.

  • Moisture Contamination: The cyclodehydration step is highly sensitive to moisture. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride react violently with water.[1] Ensure all reagents, solvents, and glassware are scrupulously dry, especially at a larger scale where transfer processes increase exposure to the atmosphere.

  • Incomplete Reaction: Check for reaction completion using an appropriate method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Scale-up may require longer reaction times or adjusted temperatures to achieve full conversion.

  • Sub-optimal Reagent Addition: The rate and temperature of reagent addition are critical. A strong exotherm can occur when adding the dehydrating agent. Slow, controlled addition at a reduced temperature is crucial to prevent side reactions.

  • Work-up and Isolation Losses: Transferring and filtering large quantities can lead to physical loss of product. Ensure the chosen work-up procedure is scalable and minimizes transfer steps.

Q2: I am observing significant byproduct formation. How can this be minimized?

Byproduct formation often increases during scale-up due to issues with mass and heat transfer.

  • Temperature Control: The most common cause is poor temperature control. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A powerful exothermic reaction should be managed with a slow addition rate of the limiting reagent and an efficient cooling system.

  • Purity of Starting Materials: Impurities in the starting acylhydrazide or other reagents can lead to side reactions. Verify the purity of all materials before beginning the synthesis.

  • Stoichiometry and Order of Addition: Re-evaluate the stoichiometry of your reagents. On a large scale, localized concentration differences during addition can promote side reactions. Sometimes, reversing the order of addition can mitigate these issues.

Q3: How can I safely manage the strong exothermic reaction during the cyclization step?

Managing exotherms is a primary safety concern in process scale-up.

  • Slow, Controlled Addition: Add the dehydrating agent (e.g., POCl₃) dropwise or via a syringe pump to a cooled solution of the precursor.

  • Adequate Cooling: Use a reactor vessel with a cooling jacket and a cryostat capable of handling the heat load. Never rely on a simple ice bath for large-scale reactions.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may impact reaction kinetics and vessel occupancy.

  • Reverse Addition: Consider adding the substrate solution to the dehydrating agent, as this can sometimes provide better control over the reaction.

Q4: What are the recommended purification methods for this compound at scale?

While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities.

  • Extraction: A well-designed series of aqueous extractions can remove many impurities, especially unreacted starting materials and water-soluble byproducts.

  • Recrystallization: This is one of the most effective methods for purifying solids at scale. A thorough solvent screen is necessary to identify a system that provides good recovery and high purity.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for achieving high purity on a large scale.

Q5: The final this compound product appears unstable. What are the proper storage conditions?

The chloro-substituent makes the oxadiazole ring electrophilic and susceptible to degradation.

  • Moisture Sensitivity: The product can be sensitive to hydrolysis. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Light and Heat Sensitivity: Store in a cool, dark place to prevent thermal and photochemical decomposition. Amber glass containers are recommended.

  • Avoid Nucleophiles: Do not store near strong nucleophiles (e.g., amines, alcohols, thiols) as these can displace the chloride atom.

Comparative Data on Synthesis Conditions

While specific quantitative data for the scale-up of this compound is proprietary, the following table summarizes common conditions for the synthesis of related 2,5-disubstituted-1,3,4-oxadiazoles, providing a basis for comparison.

Dehydrating ReagentTypical ConditionsAdvantagesScale-Up Challenges
Phosphorus Oxychloride (POCl₃) Reflux, often neat or in a high-boiling solvent.[1][2][3]Widely used, effective, and relatively inexpensive.Highly corrosive, toxic, and water-reactive; generates acidic byproducts requiring careful neutralization.
Thionyl Chloride (SOCl₂) Often used with a base like pyridine.[1]Effective for acid-sensitive substrates.Corrosive, toxic, and releases HCl and SO₂ gases; requires a scrubber system at scale.
Polyphosphoric Acid (PPA) High temperatures (100-150 °C).[1][4]Acts as both solvent and catalyst.Very viscous and difficult to stir at scale; work-up can be challenging.
Triflic Anhydride Low temperature, often with a non-nucleophilic base.[1]Very powerful dehydrating agent, allows for mild conditions.High cost, moisture-sensitive.
Burgess Reagent Microwave conditions or reflux in a non-polar solvent.[5]Mild conditions, neutral byproducts.High cost, not typically used for large-scale manufacturing.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole. This procedure must be adapted and optimized for the specific synthesis of this compound.

Representative Protocol: Synthesis of a 2-Aryl-5-substituted-1,3,4-oxadiazole

This common two-step method involves the formation of a diacylhydrazine intermediate, followed by cyclodehydration.[3]

Step 1: Synthesis of N-Aroyl-N'-acylhydrazide (Diacylhydrazine Intermediate)

  • To a solution of an appropriate acylhydrazide (1.0 eq) in a suitable solvent (e.g., benzene or THF) containing a base like triethylamine (1.1 eq), add an aroyl chloride (1.05 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure. The resulting crude diacylhydrazine can be purified by recrystallization or used directly in the next step.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Add the diacylhydrazine intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq), which can also serve as the solvent.

  • Slowly heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic step.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the scale-up synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Observed Issue: Low Yield or High Impurity Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Thermal Control (Exotherm) Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Cause4 Impure Starting Materials Problem->Cause4 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution2a Improve Reactor Cooling Cause2->Solution2a Solution2b Decrease Reagent Addition Rate Cause2->Solution2b Solution3a Use Anhydrous Solvents and Reagents Cause3->Solution3a Solution3b Perform Reaction Under Inert Atmosphere (N2) Cause3->Solution3b Solution4a Re-purify/Analyze Starting Materials Cause4->Solution4a

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Synthesis and Purification of 2-Chloro-1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-1,3,4-oxadiazole. The information is designed to address common challenges encountered during its synthesis and purification, ensuring a higher purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete cyclization of the precursor. 2. Degradation of the starting material or product. 3. Inactive or poor-quality reagents.1. Ensure anhydrous conditions and adequate temperature for the cyclization reaction. Consider extending the reaction time or using a more potent cyclodehydrating agent like phosphorus oxychloride (POCl₃). 2. Monitor the reaction temperature closely to avoid side reactions or decomposition. 3. Use freshly opened or properly stored reagents. Verify the purity of starting materials.
Presence of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Stoichiometric imbalance of reactants.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC-MS. 2. Ensure the correct molar ratios of the starting materials and reagents are used.
Formation of a Brown or Tarry Residue 1. Excessive heating during the reaction or work-up. 2. Presence of highly reactive impurities.1. Maintain the recommended reaction temperature and avoid overheating during solvent removal. 2. Purify the starting materials before use to remove any reactive impurities.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a less polar solvent for extraction or cool the aqueous layer to decrease solubility. 2. Add a saturated brine solution to break the emulsion. Centrifugation can also be effective.
Product Fails to Crystallize 1. Presence of impurities inhibiting crystallization. 2. The compound is an oil at room temperature.1. Purify the crude product using column chromatography before attempting recrystallization. 2. If the product is an oil, purification should be performed by column chromatography or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as semicarbazide hydrochloride, byproducts from the cyclizing agent (e.g., phosphoric acid if POCl₃ is used), and partially chlorinated or hydrolyzed intermediates. The specific impurities will depend on the synthetic route employed.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a suitable method if the product is a solid and the impurities have different solubilities in a chosen solvent system.

  • Column Chromatography: This is a highly effective method for separating the desired product from a mixture of impurities, especially when dealing with oily products or impurities with similar polarities.[1][2]

  • Distillation: If the product is a volatile liquid, vacuum distillation can be an effective purification technique.

Q3: Can you provide a general protocol for the synthesis of a 2-chloro-substituted 1,3,4-oxadiazole derivative?

A3: A general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazide intermediate using a dehydrating agent like phosphoryl chloride (POCl₃).[3] For a 2-chloro derivative, a potential precursor could be a 1-(chloroacetyl)semicarbazide, which would then be cyclized.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of starting materials and the formation of the product and any byproducts.[1]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents to find a suitable one where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for oxadiazoles include ethanol, methanol, and ethyl acetate.[1][3]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Protocol for Column Chromatography
  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of oxadiazole derivatives.

  • Mobile Phase Selection: Determine a suitable solvent system (eluent) using TLC. The ideal eluent should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase is a mixture of ethyl acetate and hexane.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

TroubleshootingWorkflow cluster_impurities Impurity Profile cluster_purification Purification Strategy start Crude Product Analysis (TLC/GC-MS) unreacted_sm Unreacted Starting Material start->unreacted_sm Identified byproducts Reaction Byproducts start->byproducts Identified tar Tarry Residue start->tar Present recrystallization Recrystallization unreacted_sm->recrystallization Single Major Impurity (Different Solubility) column_chromatography Column Chromatography unreacted_sm->column_chromatography Multiple Components byproducts->recrystallization Crystalline Product byproducts->column_chromatography distillation Distillation byproducts->distillation Volatile Product tar->column_chromatography Non-crystalline recrystallization->column_chromatography Fails end Pure Product recrystallization->end Successful column_chromatography->end Successful distillation->end Successful

Caption: Troubleshooting workflow for purification of this compound.

References

Technical Support Center: Troubleshooting 2-chloro-1,3,4-oxadiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 2-chloro-1,3,4-oxadiazoles, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 2-chloro-1,3,4-oxadiazole is not working. What are the most common reasons for failure?

A1: Failure of a Suzuki-Miyaura coupling with a this compound substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich heterocyclic chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.

  • Base Selection: The choice and quality of the base are crucial. While stronger bases can be effective, they may also lead to the decomposition of the oxadiazole ring or side reactions. The presence of water can be beneficial when using bases like K₃PO₄.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures may cause decomposition of the starting material, product, or catalyst.

  • Solvent and Degassing: The reaction is sensitive to oxygen, and thorough degassing of the solvent is essential. Common solvents include toluene, dioxane, and DMF.

  • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, especially in the presence of water and certain bases, leading to the formation of an arene byproduct instead of the desired coupled product.

Q2: I am observing no product formation in my Buchwald-Hartwig amination of a this compound. What should I check first?

A2: When no product is observed in a Buchwald-Hartwig amination, consider the following:

  • Catalyst System: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations. Therefore, a highly active catalyst system is required. This typically involves a palladium precursor and a bulky, electron-rich phosphine ligand such as XPhos or a related Buchwald ligand.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is usually necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvent is anhydrous. Oxygen can deactivate the palladium catalyst.

  • Substrate Purity: Impurities in the this compound or the amine can poison the catalyst.

Q3: My reaction has stalled, and I see a significant amount of starting material remaining. What can I do?

A3: A stalled reaction can often be pushed to completion by:

  • Increasing Temperature: Gradually increasing the reaction temperature may enhance the reaction rate.

  • Adding More Catalyst/Ligand: The catalyst may have deactivated over time. Adding a fresh portion of the palladium precursor and ligand can sometimes restart the reaction.

  • Screening Different Ligands or Bases: If the initial conditions are not optimal, screening a different set of ligands or bases may be necessary.

Q4: I am getting a complex mixture of products. What are the likely side reactions?

A4: Common side reactions in these couplings include:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

  • Dehalogenation: The this compound can be reduced to the corresponding 2-unsubstituted 1,3,4-oxadiazole.

  • Hydrolysis/Decomposition of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

If your Suzuki-Miyaura coupling of a this compound is providing low yield or no product, consult the following troubleshooting workflow and data tables.

Suzuki_Troubleshooting start Reaction Failed: Low or No Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions: Inert Atmosphere, Dry Solvent check_reagents->check_conditions optimize_catalyst Optimize Catalyst System: Screen Pd Source and Ligand check_conditions->optimize_catalyst optimize_base Optimize Base: Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Optimize Solvent: Screen Different Solvents optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Successful Coupling optimize_temp->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of the Suzuki cross-coupling of a 3-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine with phenylboronic acid. While this is a pyridine derivative, the data provides a valuable starting point for optimizing reactions with other this compound-containing compounds.

Table 1: Effect of Palladium Catalyst on Yield [2]

EntryCatalyst (4 mol%)BaseSolventYield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O0
2PdCl₂(PPh₃)₂Na₂CO₃1,4-dioxane/H₂O0
3PdCl₂(CH₃CN)₂Na₂CO₃1,4-dioxane/H₂O25
4Pd₂(dba)₃Na₂CO₃1,4-dioxane/H₂O25
5PdCl₂(dppf)Na₂CO₃1,4-dioxane/H₂O25
6PdCl₂(dtbpf) Na₂CO₃ 1,4-dioxane/H₂O 35

Reaction conditions: 3a (1 equiv.), 4a (1.2 equiv.), Na₂CO₃ (2.5 equiv.), catalyst (4 mol%), 1,4-dioxane/H₂O, 90°C, 15 h.[2]

Table 2: Effect of Base on Yield [2]

EntryBase (2.5 equiv.)CatalystSolventYield (%)
1K₂CO₃PdCl₂(dtbpf)1,4-dioxane/H₂O30
2KOAcPdCl₂(dtbpf)1,4-dioxane/H₂O25
3K₃PO₄PdCl₂(dtbpf)1,4-dioxane/H₂O30
4CsOAc PdCl₂(dtbpf) DMF 90

Reaction conditions: 3a (1 equiv.), 4a (1.2 equiv.), base (2.5 equiv.), PdCl₂(dtbpf) (4 mol%), solvent, 90°C, 15 h.[2]

Table 3: Effect of Solvent on Yield [2]

EntrySolventCatalystBaseYield (%)
1ToluenePdCl₂(dtbpf)CsOAcNR
2NMPPdCl₂(dtbpf)CsOAc35
31,4-dioxanePdCl₂(dtbpf)CsOAcTraces
4EthanolPdCl₂(dtbpf)CsOAc10-20
5THFPdCl₂(dtbpf)CsOAcNR
6DMF PdCl₂(dtbpf) CsOAc 90

NR = No Reaction. Reaction conditions: 3a (1 equiv.), 4a (1.2 equiv.), CsOAc (2.5 equiv.), PdCl₂(dtbpf) (4 mol%), solvent, 90°C, 15 h.[2]

The following is a general starting protocol that can be adapted for the Suzuki-Miyaura coupling of 2-chloro-1,3,4-oxadiazoles.

  • To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., CsOAc, 2.5 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., PdCl₂(dtbpf), 4 mol%) and any additional ligand if required.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the catalyst to the reaction vessel, followed by the anhydrous, degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For failed Buchwald-Hartwig amination reactions of 2-chloro-1,3,4-oxadiazoles, the following workflow and information can be a guide.

Buchwald_Troubleshooting start Reaction Failed: No Product check_catalyst Use a Highly Active Catalyst: Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) start->check_catalyst check_base Use a Strong, Non-Nucleophilic Base (e.g., NaOt-Bu, LHMDS) check_catalyst->check_base check_conditions Ensure Anhydrous and Inert Conditions check_base->check_conditions screen_ligands Screen Different Phosphine Ligands check_conditions->screen_ligands screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane) screen_ligands->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp success Successful Amination adjust_temp->success

References

Technical Support Center: Managing 2-Chloro-1,3,4-Oxadiazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting moisture-sensitive reactions involving 2-chloro-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: The this compound substrate is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-deficient nature of the 1,3,4-oxadiazole ring, which activates the chlorine atom as a good leaving group. Water, although a weak nucleophile, can react with the substrate in a competing hydrolysis reaction, especially under basic conditions or at elevated temperatures. This leads to the formation of the undesired byproduct, 2-hydroxy-1,3,4-oxadiazole, reducing the yield of your target molecule.

Q2: What are the immediate signs of moisture contamination in my reaction?

A2: Visual and analytical indicators can suggest moisture contamination:

  • Inconsistent Reaction Progress: The reaction may appear sluggish or stall before completion, as the starting material is consumed by hydrolysis.

  • Appearance of a Precipitate: The hydrolysis byproduct, 2-hydroxy-1,3,4-oxadiazole, may have different solubility in the reaction solvent compared to your desired product, potentially leading to the formation of an unexpected solid.

  • TLC Analysis: A new, often more polar, spot may appear on your TLC plate, corresponding to the 2-hydroxy-1,3,4-oxadiazole byproduct. This spot may stain differently or show streaking.

  • Low Yield: The most common outcome is a significantly lower isolated yield of the desired product than expected.

Q3: What is the primary byproduct formed when this compound reacts with water?

A3: The primary byproduct is 2-hydroxy-1,3,4-oxadiazole. This is formed through the nucleophilic substitution of the chloride by a hydroxide ion or water molecule. This byproduct can complicate the purification process due to its different polarity and potential for hydrogen bonding.

Q4: Can I use a Dean-Stark trap to remove water during the reaction?

A4: While a Dean-Stark trap is effective for removing water from azeotropic mixtures, it is generally not the preferred method for ensuring anhydrous conditions at the start of a sensitive nucleophilic substitution. The best practice is to rigorously dry all solvents, reagents, and glassware before starting the reaction and to maintain an inert atmosphere throughout.

Q5: How do I properly prepare my reagents and solvents for an anhydrous reaction?

A5:

  • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for dichloromethane or acetonitrile). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagents: Dry solid reagents in a vacuum oven. Liquid reagents should be handled under an inert atmosphere. Ensure any amine nucleophiles are free of water.

  • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon) just before use.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low or No Yield of Desired Product Presence of moisture leading to hydrolysis of the starting material.Review and improve your anhydrous technique. Ensure all solvents, glassware, and reagents are scrupulously dry. Run a control reaction under rigorously anhydrous conditions.
Nucleophile is not reactive enough.Consider using a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent. For some reactions, increasing the temperature may be necessary, but this can also increase the rate of hydrolysis if moisture is present.
A New, More Polar Spot on TLC Formation of 2-hydroxy-1,3,4-oxadiazole byproduct from hydrolysis.Confirm the identity of the byproduct by LC-MS if possible. Improve anhydrous conditions in subsequent reactions. The byproduct can often be removed by column chromatography, but optimizing the reaction to prevent its formation is preferable.
Reaction Stalls Before Completion The nucleophile is being consumed by a side reaction or is not basic enough to drive the reaction to completion. Trace moisture could be slowly hydrolyzing the starting material.Ensure the stoichiometry of your nucleophile and any added base is correct. Re-evaluate the pKa of your nucleophile and the reaction conditions. Rigorously exclude moisture.
Formation of an Insoluble Precipitate The HCl gas generated during the reaction is reacting with your amine nucleophile to form an insoluble hydrochloride salt, taking it out of the solution.Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This "scavenger" base will neutralize the HCl as it is formed.
Impact of Moisture on Reaction Yield (Illustrative Data)

The following table illustrates the expected impact of water contamination on the yield of a typical nucleophilic substitution reaction between this compound and a generic amine nucleophile.

Water Content (mol % relative to substrate)Desired Product Yield (%)2-Hydroxy-1,3,4-oxadiazole Yield (%)
0 (Ideal Anhydrous)>95%<1%
5~80-85%~10-15%
10~65-75%~20-25%
25~40-50%~40-50%
50<20%>70%

Note: These are representative values to demonstrate the trend. Actual yields will vary depending on the specific nucleophile, solvent, temperature, and reaction time.

Experimental Protocols

Protocol: General Anhydrous Nucleophilic Substitution of this compound

This protocol describes a general method for reacting an amine nucleophile with this compound under strictly anhydrous conditions.

1. Preparation:

  • Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 150 °C overnight and assemble hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of inert gas.

  • Use a freshly opened bottle of anhydrous solvent (e.g., acetonitrile, THF, or DMF) or dispense from a solvent purification system.

  • Ensure the amine nucleophile and any base (e.g., triethylamine) are anhydrous.

2. Reaction Setup:

  • To the reaction flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., acetonitrile, 0.1 M concentration) via syringe under an inert atmosphere.

  • In a separate flask or in the dropping funnel, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the anhydrous solvent.

3. Reaction Execution:

  • Stir the solution of this compound and begin adding the nucleophile/base solution dropwise over 10-15 minutes.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material should be less polar than the aminated product. The hydrolysis byproduct will appear as a polar spot near the baseline.

  • Stir the reaction at room temperature or heat as necessary until the starting material is consumed (typically 2-24 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If a hydrochloride salt has precipitated, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Competing_Pathways sub This compound + Nucleophile (R-NH2) desired 2-Amino-1,3,4-oxadiazole (Target Product) sub->desired Anhydrous Conditions (Desired Path) undesired 2-Hydroxy-1,3,4-oxadiazole (Byproduct) sub->undesired Moisture Present (Competing Path)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Yield is Low q1 Check TLC: Is there unreacted starting material (SM)? start->q1 q2 Is there a new, polar byproduct spot? q1->q2 No cause1 Probable Cause: Insufficient reaction time or temperature. Inactive nucleophile. q1->cause1 Yes q2->cause1 No cause2 Probable Cause: Moisture contamination leading to hydrolysis of SM. q2->cause2 Yes sol1 Solution: Increase reaction time/temp. Verify nucleophile quality. cause1->sol1 sol2 Solution: Implement rigorous anhydrous techniques. Dry all reagents, solvents, and glassware. cause2->sol2

Caption: Troubleshooting logic for low-yield reactions.

Experimental_Workflow prep 1. Preparation - Oven-dry glassware - Use anhydrous solvents/reagents setup 2. Inert Atmosphere Setup - Assemble hot glassware - Purge with N2 or Ar prep->setup reagents 3. Reagent Addition - Dissolve substrate in anhydrous solvent - Add nucleophile/base solution dropwise setup->reagents monitor 4. Reaction Monitoring - Track SM consumption by TLC reagents->monitor workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent monitor->workup purify 6. Purification - Dry over Na2SO4 - Concentrate and purify by chromatography workup->purify

Caption: Standard workflow for anhydrous nucleophilic substitution.

Validation & Comparative

Unveiling the Reactivity Landscape of 2-Halo-1,3,4-Oxadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical scaffolds is paramount. This guide provides a comparative analysis of the reactivity of 2-chloro-1,3,4-oxadiazole with its bromo and iodo counterparts in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed protocols.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Halogenated 1,3,4-oxadiazoles, particularly this compound, serve as versatile intermediates for the synthesis of a diverse array of functionalized molecules through nucleophilic substitution. While the chloro-derivative is widely utilized, a comparative understanding of its reactivity alongside other halo-oxadiazoles is essential for rational synthetic design and optimization.

Relative Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the electron-deficient 1,3,4-oxadiazole ring is a key transformation. The nature of the halogen atom at the 2-position significantly influences the rate and efficiency of these reactions. While comprehensive kinetic studies directly comparing the entire series (chloro, bromo, iodo) are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution and scattered experimental evidence allow for a qualitative and semi-quantitative comparison.

The reactivity of 2-halo-1,3,4-oxadiazoles in SNAr reactions is primarily governed by two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond. Higher electronegativity of the halogen enhances the electrophilicity of the carbon atom at the 2-position, making it more susceptible to nucleophilic attack. Conversely, a stronger carbon-halogen bond is more difficult to break, which can hinder the departure of the leaving group.

In the context of SNAr reactions on five-membered heteroaromatic rings, the bond-breaking step is often the rate-determining step. This would suggest a reactivity order of I > Br > Cl , following the trend of decreasing carbon-halogen bond strength.

While specific kinetic data for a direct comparison is scarce, the successful synthesis of various 2-substituted-1,3,4-oxadiazoles from this compound with a range of nucleophiles, including amines, thiols, and azides, is well-documented. These reactions typically proceed under mild to moderate conditions, highlighting the inherent reactivity of the this compound core.

Comparative Data Summary

To provide a clearer picture of the relative reactivity, the following table summarizes typical reaction conditions and yields for nucleophilic substitution reactions on different 2-halo-1,3,4-oxadiazoles, based on available literature. It is important to note that direct comparisons are challenging due to variations in substrates, nucleophiles, and reaction conditions across different studies.

Halo-oxadiazoleNucleophileReaction ConditionsProduct YieldReference
This compoundAminesBase (e.g., K2CO3), DMF, rt - 80°CGood to Excellent[2]
This compoundThiolsBase (e.g., DIPEA), DMF, rtGood[2]
2-Bromo-1,3,4-oxadiazoleAminesNot specifiedGood[3]

Note: This table is illustrative and compiled from various sources. Direct comparison of yields should be done with caution due to differing reaction parameters.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for nucleophilic substitution reactions on 2-halo-1,3,4-oxadiazoles.

General Procedure for Nucleophilic Substitution with Amines:

To a solution of the 2-halo-1,3,4-oxadiazole (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) (5 mL), is added the desired amine (1.1 mmol) and a base, for instance, potassium carbonate (K₂CO₃) (1.5 mmol). The reaction mixture is then stirred at a temperature ranging from room temperature to 80°C for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2]

General Procedure for Nucleophilic Substitution with Thiols:

A solution of the 2-halo-1,3,4-oxadiazole (1.0 mmol) in DMF (5 mL) is treated with the thiol (1.1 mmol) and a base, such as diisopropylethylamine (DIPEA) (1.5 mmol). The mixture is stirred at room temperature for 2 to 6 hours. Reaction completion is monitored by TLC. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[2]

Logical Reactivity Pathway

The following diagram illustrates the generally accepted mechanism for nucleophilic aromatic substitution on a 2-halo-1,3,4-oxadiazole, leading to the formation of the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 2-Halo-Oxadiazole 2-Halo-1,3,4-oxadiazole (X = Cl, Br, I) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) 2-Halo-Oxadiazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Meisenheimer Product 2-Substituted-1,3,4-oxadiazole Meisenheimer->Product Elimination of Leaving Group LeavingGroup Halide Ion (X⁻) Meisenheimer->LeavingGroup

References

Computational Studies of Reaction Mechanisms of 2-Chloro-1,3,4-Oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches to understanding the reaction mechanisms of 2-chloro-1,3,4-oxadiazole. Due to a scarcity of published computational studies specifically detailing the reaction mechanisms of this molecule, this guide combines established principles of 1,3,4-oxadiazole reactivity with methodologies from computational studies on related heterocyclic systems. This comparative approach offers a framework for designing and interpreting new computational investigations.

Nucleophilic Aromatic Substitution: The Predominant Reaction Pathway

The 1,3,4-oxadiazole ring is known to be susceptible to nucleophilic attack at the 2- and 5-positions due to the electron-withdrawing nature of the nitrogen atoms. In the case of this compound, the primary reaction mechanism is expected to be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

A generalized SNAr mechanism for this compound is depicted below. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic complex. The stability of this intermediate is a key factor in determining the reaction rate.

Caption: Generalized SNAr pathway for this compound.

Comparison of Computational Methodologies

While specific experimental data for the reaction of this compound is limited in the literature, we can compare the computational methodologies used for studying related heterocyclic systems. The following table outlines a hypothetical computational study for the SNAr reaction of this compound and compares it with methodologies from published studies on other oxadiazole reactions.

ParameterHypothetical SNAr Study (this compound)TFAA-Mediated 1,3,4-Oxadiazole Formation[1]Photochemical Rearrangement of 1,2,4-Oxadiazoles
Computational Method Density Functional Theory (DFT)Density Functional Theory (DFT)Density Functional Theory (DFT)
Functional B3LYP, M06-2X, or ωB97X-DB3LYPNot specified
Basis Set 6-311+G(d,p) or def2-TZVP6-31G** for geometry, cc-pVTZ for single pointNot specified
Solvation Model Polarizable Continuum Model (PCM) or SMDGas phaseNot specified
Calculated Properties Activation Energies (ΔG‡), Reaction Enthalpies (ΔH), Transition State Geometries, Imaginary FrequenciesNot specifiedNot specified
Software Gaussian, ORCA, or SpartanNot specifiedNot specified

Experimental Protocols for Computational Studies

A detailed protocol for a computational study of the nucleophilic substitution on this compound with a generic nucleophile (e.g., methoxide) would involve the following steps:

  • Geometry Optimization:

    • The initial 3D structures of the reactants (this compound and the nucleophile), the Meisenheimer intermediate, the transition states, and the products are built.

    • These structures are then optimized to their lowest energy conformations using a selected DFT functional and basis set.

  • Frequency Calculations:

    • Frequency calculations are performed on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • The imaginary frequency of a transition state corresponds to the vibrational mode of the bond breaking and forming during the reaction.

  • Transition State Searching:

    • Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting the reactants to the intermediate and the intermediate to the products.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed starting from the transition state structures to confirm that they connect the correct reactants and products on the potential energy surface.

  • Solvation Effects:

    • Single-point energy calculations are performed on the gas-phase optimized geometries using a solvation model to account for the effect of the solvent on the reaction energetics.

  • Energy Calculations:

    • The Gibbs free energies of all species are calculated to determine the activation energies and the overall reaction energy.

The logical workflow for such a computational study is illustrated in the following diagram:

computational_workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization & Verification cluster_ts 3. Transition State Search cluster_analysis 4. Energetics and Analysis build_structures Build Initial 3D Structures (Reactants, Intermediates, Products) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum All real frequencies? freq_calc->is_minimum is_minimum->geom_opt No (Re-optimize) ts_search Transition State Search (e.g., STQN) is_minimum->ts_search Yes ts_freq_calc Frequency Calculation ts_search->ts_freq_calc is_ts One imaginary frequency? ts_freq_calc->is_ts is_ts->ts_search No (Refine search) irc_calc IRC Calculation is_ts->irc_calc Yes correct_path Connects correct minima? irc_calc->correct_path correct_path->ts_search No (Re-evaluate path) solvation_calc Solvation Model Calculation (e.g., PCM) correct_path->solvation_calc Yes energy_calc Calculate ΔG‡ and ΔH solvation_calc->energy_calc analyze_results Analyze Reaction Mechanism energy_calc->analyze_results

References

Comparative Guide to Analytical Methods for the Quantification of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of various 1,3,4-oxadiazole derivatives. While specific methods for 2-chloro-1,3,4-oxadiazole are not extensively documented in publicly available literature, the methods presented here for structurally similar compounds offer a strong foundation for developing and validating an appropriate analytical technique. The primary method discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for the analysis of pharmaceutical compounds.

Data Presentation: Quantitative Performance of RP-HPLC Methods

The following table summarizes the key performance parameters of different RP-HPLC methods developed for the quantification of various 1,3,4-oxadiazole derivatives. This data allows for a direct comparison of their sensitivity, accuracy, and linear range.

Parameter Method 1: 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine [1][2][3]Method 2: Fructose-based 3-acetyl-2,3-dihydro-1,3,4-oxadiazole (GLB) [2]Method 3: Cefixime (containing a 1,3,4-oxadiazole moiety) [4]
Linearity Range 10–100.00 μg/mL12.5–2000 ng/mL0.33–40.0 μg/mL
Correlation Coefficient (R²) > 0.990Not Specified0.998
Limit of Detection (LOD) Not SpecifiedNot Specified0.099 μg/mL
Limit of Quantification (LOQ) Not Specified10 ng/mL0.330 μg/mL
Recovery 99.25–100%92.7–107.9%100.63–102.46%
Intra-day Precision (RSD) < 5%Not Specified< 2%
Inter-day Precision (RSD) < 5%Not Specified< 2%
Wavelength (λmax) 235 nm335 nmNot Specified
Retention Time (RT) 3.35 minNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of this compound with appropriate optimization.

Method 1: RP-HPLC-DAD for 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine[1][2][3]
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column : C18 column (Promosil, 5μ, 4.60 x 250 mm).

  • Mobile Phase : A gradient mobile phase consisting of acetonitrile, orthophosphoric acid, and methanol in a ratio of 90:05:05 (v/v/v).

  • Flow Rate : 1.00 mL/min.

  • Column Temperature : 40°C.

  • Detection : Photodiode array detector set at a lambda max of 235 nm.[1]

  • Sample Preparation : The synthesized compound was dissolved in a mixture of acetonitrile and water (50%).[1] Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 to 100 µg/mL.[1]

Method 2: RP-HPLC-UV for Fructose-based 3-acetyl-2,3-dihydro-1,3,4-oxadiazole (GLB) in Plasma[2]
  • Instrumentation : High-Performance Liquid Chromatography with a UV detector.

  • Column : Reversed-phase C18 column.

  • Sample Preparation (Plasma) : Protein precipitation with acetonitrile followed by high-speed centrifugation. The supernatant was directly injected.

  • Mobile Phase : 0.05 M triethylammonium phosphate buffer solution in acetonitrile and methanol (120:280:600, v/v/v).

  • Flow Rate : 1.2 mL/min.

  • Detection : UV-diode-array detection at 335 nm.

Method 3: RP-HPLC for a 1,3,4-Oxadiazole Derivative (OXPA)[2]
  • Instrumentation : High-Performance Liquid Chromatography.

  • Linearity : Demonstrated in a concentration range of 0.33 - 40.0 μg/mL with a correlation coefficient (R²) of 0.998.[2]

  • Sensitivity : The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.099 and 0.330 μg/mL, respectively.[2]

  • Accuracy and Precision : The recovery was within 100.63 – 102.46%, with intraday and inter-day accuracy reported to be 99.10 – 102.46% with a relative standard deviation of less than 2%.[2]

Visualizations

The following diagrams illustrate the general workflow and a key synthetic pathway for 1,3,4-oxadiazole derivatives.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Sample Collection Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection DAD/UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of 1,3,4-oxadiazole derivatives using RP-HPLC.

Synthesis_Pathway AcidHydrazide Acid Hydrazides Diacylhydrazine Diacylhydrazines AcidHydrazide->Diacylhydrazine CarboxylicAcid Carboxylic Acids/ Acid Chlorides CarboxylicAcid->Diacylhydrazine Cyclization Cyclodehydration (e.g., POCl3, SOCl2) Diacylhydrazine->Cyclization Oxadiazole 1,3,4-Oxadiazole Derivatives Cyclization->Oxadiazole

Caption: Common synthetic route for 1,3,4-oxadiazole derivatives via cyclodehydration of diacylhydrazines.[5][6]

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2-Chloro-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. The introduction of a chloro group at the 2-position of this five-membered ring has been a focal point of recent research, aiming to enhance the pharmacological profile of these compounds. This guide provides a comprehensive comparison of the biological activities of novel 2-chloro-1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies.

The 1,3,4-oxadiazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The strategic incorporation of a chlorine atom can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, often leading to improved biological efficacy.

Comparative Analysis of Biological Activities

The biological evaluation of novel this compound and related chloro-substituted derivatives has revealed promising activity across several key areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of 1,3,4-oxadiazole derivatives bearing a chloro substituent. These compounds have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

Table 1: Anticancer Activity of Chloro-Substituted 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)PGI65.12%[4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Lung Cancer)PGI55.61%[4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-75 (CNS Cancer)PGI54.68%[4]
2-Chloropyridine derivatives with 1,3,4-oxadiazole units (Compound 1)SGC-7901 (Gastric Cancer)IC₅₀1.61 ± 0.06 µg/mL[1]
2-Chloropyridine derivatives with 1,3,4-oxadiazole units (Compound 2)SGC-7901 (Gastric Cancer)IC₅₀2.56 ± 0.11 µg/mL[1]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4i)A549 (Lung Cancer)IC₅₀1.59 µM[5]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4l)A549 (Lung Cancer)IC₅₀1.80 µM[5]

PGI: Percent Growth Inhibition; IC₅₀: Half-maximal Inhibitory Concentration

Antimicrobial Activity

The antibacterial and antifungal potential of chloro-substituted 1,3,4-oxadiazoles has also been a subject of investigation, with some derivatives showing promising activity against various microbial strains.

Table 2: Antimicrobial Activity of Chloro-Substituted 1,3,4-Oxadiazole Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValueReference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)Gram-negative bacteriaMIC8 µg/mL[4]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)Gram-positive bacteriaMIC8 µg/mL[4]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been explored, with chloro-substituted analogs demonstrating notable effects in preclinical models.

Table 3: Anti-inflammatory Activity of Chloro-Substituted 1,3,4-Oxadiazole Derivatives

Compound/DerivativeAssay ModelActivityReference
[3-Chloro-N-[5-(3-Chloro-phenyl)-[1][6][7] oxadiazole-2yl]benzamide (C4)Carrageenan-induced rat paw edemaGood response[8]
Substitution of 2-chloro-benzoic acid at 2,5-position (C2)Carrageenan-induced rat paw edemaGreater than 3-chloro substituted compound[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological screening of this compound derivatives, based on established methods.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.[9]

  • Formation of N,N'-Diacylhydrazine: An acid chloride is reacted with hydrazine hydrate to form the corresponding symmetrical N,N'-diacylhydrazine derivative.[9]

  • Cyclization: The diacylhydrazine is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.[9]

  • Purification: The crude product is purified by techniques like recrystallization or column chromatography to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[8]

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8]

  • Animal Grouping: Animals (typically rats) are divided into control, standard, and test groups.[8]

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally. The control group receives the vehicle.[8]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given to the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the processes involved in the development and evaluation of these novel compounds, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis Workflow Start Start Acid Chloride Acid Chloride Start->Acid Chloride Hydrazine Hydrate Hydrazine Hydrate Start->Hydrazine Hydrate Diacylhydrazine Formation Diacylhydrazine Formation Acid Chloride->Diacylhydrazine Formation Hydrazine Hydrate->Diacylhydrazine Formation Cyclization (POCl3) Cyclization (POCl3) Diacylhydrazine Formation->Cyclization (POCl3) Purification Purification Cyclization (POCl3)->Purification 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Purification->2,5-Disubstituted-1,3,4-oxadiazole

Caption: Generalized synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazole derivatives.

G cluster_screening Biological Activity Screening Workflow Synthesized Compound Synthesized Compound Anticancer Screening Anticancer Screening Synthesized Compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesized Compound->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Synthesized Compound->Anti-inflammatory Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay Broth Microdilution Broth Microdilution Antimicrobial Screening->Broth Microdilution Carrageenan-induced Edema Carrageenan-induced Edema Anti-inflammatory Screening->Carrageenan-induced Edema Data Analysis (IC50, MIC, % Inhibition) Data Analysis (IC50, MIC, % Inhibition) MTT Assay->Data Analysis (IC50, MIC, % Inhibition) Broth Microdilution->Data Analysis (IC50, MIC, % Inhibition) Carrageenan-induced Edema->Data Analysis (IC50, MIC, % Inhibition)

Caption: Workflow for the biological activity screening of novel oxadiazole derivatives.

Conclusion

The exploration of this compound derivatives and their analogs continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide underscore the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers in the field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising scaffolds, paving the way for the development of next-generation therapeutics. warranted to optimize the potency and selectivity of these promising scaffolds, paving the way for the development of next-generation therapeutics.

References

comparative study of different synthetic routes to 2-chloro-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2-chloro-1,3,4-oxadiazole scaffold, in particular, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of three prominent synthetic pathways to this important intermediate, offering a detailed look at their underlying chemistries, experimental protocols, and a quantitative comparison to aid in methodological selection.

Executive Summary of Synthetic Routes

The synthesis of this compound can be effectively approached through three primary multi-step pathways, each commencing from a different precursor: 2-amino-1,3,4-oxadiazole, 1,3,4-oxadiazol-2-one, or 1,3,4-oxadiazole-2-thiol. The selection of a particular route will likely depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the key quantitative parameters for each route.

Synthetic RoutePrecursorKey TransformationTypical ReagentsReaction ConditionsReported Yield (%)
Route 1 2-Amino-5-substituted-1,3,4-oxadiazoleSandmeyer-type ReactionNaNO₂, HCl, CuCl0-5 °C to room temp.60-75
Route 2 5-Substituted-1,3,4-oxadiazol-2-oneChlorinationPhosphorus Oxychloride (POCl₃)80-110 °C70-85
Route 3 5-Substituted-1,3,4-oxadiazole-2-thiolOxidative ChlorinationChlorine gas or Sulfuryl chlorideVaries (often requires inert atmosphere)65-80

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

Comparative Synthetic Routes to this compound cluster_0 Route 1: From 2-Amino-1,3,4-oxadiazole cluster_1 Route 2: From 1,3,4-Oxadiazol-2-one cluster_2 Route 3: From 1,3,4-Oxadiazole-2-thiol A1 Acyl Hydrazide A2 Thiosemicarbazide A1->A2 + Thiosemicarbazide A3 2-Amino-5-substituted- 1,3,4-oxadiazole A2->A3 Oxidative Cyclization (e.g., I₂, DBDMH) A4 Diazonium Salt Intermediate A3->A4 Diazotization (NaNO₂, HCl, 0-5 °C) A5 2-Chloro-5-substituted- 1,3,4-oxadiazole A4->A5 Sandmeyer Reaction (CuCl) B1 Acyl Hydrazide B2 Carbazate Intermediate B1->B2 + Phosgene or equivalent B3 5-Substituted- 1,3,4-oxadiazol-2-one B2->B3 Cyclization B4 2-Chloro-5-substituted- 1,3,4-oxadiazole B3->B4 Chlorination (POCl₃, heat) C1 Acyl Hydrazide C2 5-Substituted- 1,3,4-oxadiazole-2-thiol C1->C2 + CS₂, KOH C3 2-Chloro-5-substituted- 1,3,4-oxadiazole C2->C3 Oxidative Chlorination (Cl₂ or SO₂Cl₂)

Caption: Flowchart of the three main synthetic routes to this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key transformations in each synthetic route, based on established literature procedures.

Route 1: From 2-Amino-1,3,4-oxadiazole via Sandmeyer-type Reaction

This route leverages the well-established Sandmeyer reaction to convert a readily accessible 2-amino-1,3,4-oxadiazole precursor into the desired 2-chloro derivative.[1][2]

Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazole (Precursor)

A common method for the synthesis of this precursor is the oxidative cyclization of an acylthiosemicarbazide.[3]

  • Procedure: To a solution of the appropriate acylthiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol or DMF, is added an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine (I₂) in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The product is then isolated by filtration and can be purified by recrystallization.

Step 2: Sandmeyer-type Reaction

  • Procedure: The 2-amino-5-substituted-1,3,4-oxadiazole (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. Purification can be achieved by column chromatography.

Route 2: From 1,3,4-Oxadiazol-2-one via Chlorination with POCl₃

This route involves the formation of a 1,3,4-oxadiazol-2-one intermediate, which is subsequently chlorinated using phosphorus oxychloride.

Step 1: Synthesis of 5-Substituted-1,3,4-oxadiazol-2-one (Precursor)

  • Procedure: An acyl hydrazide (1 equivalent) is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or THF. The reaction mixture is stirred, often at room temperature, until the formation of the carbazate intermediate is complete. Subsequent heating of the reaction mixture or treatment with a dehydrating agent can effect cyclization to the 1,3,4-oxadiazol-2-one. The product is isolated by standard workup procedures.

Step 2: Chlorination with Phosphorus Oxychloride

  • Procedure: The 5-substituted-1,3,4-oxadiazol-2-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated at reflux (typically 80-110 °C) for several hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[1][3]

Route 3: From 1,3,4-Oxadiazole-2-thiol via Oxidative Chlorination

This pathway utilizes a 1,3,4-oxadiazole-2-thiol precursor, which is then converted to the 2-chloro derivative through oxidative chlorination.

Step 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol (Precursor)

  • Procedure: An acyl hydrazide (1 equivalent) is dissolved in ethanol containing potassium hydroxide. Carbon disulfide (CS₂) is added, and the mixture is refluxed for several hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The 5-substituted-1,3,4-oxadiazole-2-thiol is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Oxidative Chlorination

  • Procedure: The 5-substituted-1,3,4-oxadiazole-2-thiol (1 equivalent) is dissolved in an inert solvent such as carbon tetrachloride or dichloromethane. A chlorinating agent, such as chlorine gas (bubbled through the solution) or sulfuryl chloride (SO₂Cl₂), is introduced. The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent and excess reagent are removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography.

Concluding Remarks

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and disadvantages. The Sandmeyer-type reaction offers a classic and generally reliable method, provided the corresponding amino precursor is accessible. The chlorination of the oxadiazol-2-one with phosphorus oxychloride is often high-yielding but involves the use of a harsh reagent. The oxidative chlorination of the oxadiazole-2-thiol provides another alternative, though it may require careful handling of the chlorinating agents. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including starting material availability, scale, and safety considerations.

References

A Comparative Guide to the Structural Validation of 2-Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the common analytical techniques employed for the structural validation of 2-substituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] We present a comparison of spectroscopic methods and X-ray crystallography, supported by experimental data and detailed protocols.

Spectroscopic Characterization vs. X-ray Crystallography

The structural confirmation of newly synthesized 2-substituted 1,3,4-oxadiazoles is primarily achieved through a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.[3][4] While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.

Spectroscopic Methods (NMR, IR, Mass Spectrometry): These are the most routinely used techniques for initial structural confirmation.[5][6] They are relatively quick and provide a wealth of information.

  • Advantages:

    • Requires small amounts of sample.

    • Applicable to a wide range of compounds, including those that do not form suitable crystals.

    • Provides information about the compound's structure in solution (NMR).

  • Disadvantages:

    • Provides indirect information about the three-dimensional arrangement of atoms.

    • Interpretation of spectra can be complex for intricate molecules.

    • Does not provide absolute stereochemistry.

X-ray Crystallography: This technique is considered the "gold standard" for structural determination.[7][8]

  • Advantages:

    • Provides a precise and unambiguous three-dimensional molecular structure.[4]

    • Determines bond lengths, bond angles, and absolute stereochemistry.

  • Disadvantages:

    • Requires a single, high-quality crystal, which can be challenging to obtain.

    • The structure in the crystalline state may not always represent the conformation in solution.

Comparative Spectroscopic Data

The following table summarizes typical spectroscopic data for 2-substituted 1,3,4-oxadiazoles, offering a reference for researchers in the field.

TechniqueRegion/Chemical ShiftInterpretation
¹H NMR δ 7.0-8.5 ppmAromatic protons of the substituent and the oxadiazole ring.[9]
VariesProtons of the substituent at the 2-position.
¹³C NMR δ 160-170 ppmCarbon atoms of the 1,3,4-oxadiazole ring (C2 and C5).[9]
δ 110-150 ppmAromatic carbons of the substituent.
IR ν 1620-1690 cm⁻¹C=N stretching vibration of the oxadiazole ring.[9]
ν 1020-1090 cm⁻¹C-O-C stretching vibration of the oxadiazole ring.[9]
Mass Spec. [M+H]⁺ or [M]⁺Molecular ion peak corresponding to the molecular weight of the compound.[3][9]

Experimental Protocols

Below are generalized experimental protocols for the key spectroscopic techniques used in the characterization of 2-substituted 1,3,4-oxadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-substituted 1,3,4-oxadiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[3][9]

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.[6]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.[3][6]

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships in the structural validation of 2-substituted 1,3,4-oxadiazoles.

G cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Synthesis of 2-Substituted 1,3,4-Oxadiazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction Purification->Crystallography If crystal obtained Structure_Confirmed Structure Confirmed Spectroscopy->Structure_Confirmed Consistent Data Crystallography->Structure_Confirmed Unambiguous Structure G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 2-Substituted 1,3,4-Oxadiazole NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS XRay X-ray Crystallography Compound->XRay Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight ThreeD_Structure 3D Structure & Stereochemistry XRay->ThreeD_Structure

References

A Head-to-Head Battle of Bioisosteres: 1,3,4-Oxadiazoles versus Amides and Esters in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the bioisosteric properties of 1,3,4-oxadiazoles with commonly employed amides and esters, offering experimental data and detailed protocols to inform rational drug design.

The 1,3,4-oxadiazole ring has emerged as a valuable bioisosteric replacement for amide and ester functionalities, primarily to overcome the metabolic liabilities associated with these groups.[1][2] Amides are susceptible to enzymatic hydrolysis by proteases, and esters are readily cleaved by esterases, often leading to poor pharmacokinetic profiles.[3] The 1,3,4-oxadiazole moiety, being a stable heterocyclic system, offers resistance to such enzymatic degradation, thereby enhancing metabolic stability and improving the overall druglikeness of a molecule.[1][3]

Data Presentation: A Quantitative Look at Physicochemical Properties

The decision to replace an amide or ester with a 1,3,4-oxadiazole is often driven by the desire to modulate key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Below are tables summarizing the comparative data for lipophilicity (LogP), aqueous solubility, and metabolic stability.

Table 1: Comparison of Lipophilicity (LogD/LogP) and Aqueous Solubility

Parent Compound (Amide/Ester)Bioisostere (1,3,4-Oxadiazole)LogD/LogP (Parent)LogD/LogP (Bioisostere)Aqueous Solubility (Parent)Aqueous Solubility (Bioisostere)Reference
Thiazole-2-carboxamide derivative1,3,4-Oxadiazole analog--LowSignificantly Improved[4]
Generic Matched Pairs1,3,4-Oxadiazole IsomersHigherLower (by an order of magnitude)LowerHigher[5]

Table 2: Comparison of Metabolic Stability

Parent Compound (Amide)Bioisostere (1,3,4-Oxadiazole)In Vitro Metabolic Stability (Parent)In Vitro Metabolic Stability (Bioisostere)SystemReference
mGlu7 Negative Allosteric Modulator1,3,4-Oxadiazole analogHigh ClearanceLow Predicted Hepatic Clearance (rat CLhep = 27.7 mL min−1 kg−1)Rat Liver Microsomes[3]
Thiazole-2-carboxamide derivative1,3,4-Oxadiazole analog-Significantly Improved-[4]

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., Solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in a suitable solvent like acetonitrile.

  • Prepare the microsomal incubation mixture by adding liver microsomes to the phosphate buffer.

  • Pre-warm the microsomal incubation mixture and the NADPH regenerating system solution to 37°C.

  • Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsomal incubation mixture.

  • Immediately after, add the pre-warmed NADPH regenerating system solution to start the reaction. For a negative control, add buffer instead of the NADPH system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and transfer it to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partition coefficient of a compound between an organic and an aqueous phase.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer of a specific pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a vial containing a known volume of both the pre-saturated 1-octanol and the pre-saturated aqueous buffer.

  • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the 1-octanol and the aqueous layers.

  • Determine the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the logarithm of the partition coefficient.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Structural representations of amide, ester, and 1,3,4-oxadiazole functional groups.

G Experimental Workflow for Bioisostere Comparison cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme ADME Profiling cluster_analysis Data Analysis and Comparison Synthesis_Amide Synthesize Amide Analog LogP LogP/LogD Determination (Shake-Flask) Synthesis_Amide->LogP Solubility Aqueous Solubility (Turbidimetry) Synthesis_Amide->Solubility Metabolic_Stability Metabolic Stability (Microsomal Assay) Synthesis_Amide->Metabolic_Stability Synthesis_Ester Synthesize Ester Analog Synthesis_Ester->LogP Synthesis_Ester->Solubility Synthesis_Ester->Metabolic_Stability Synthesis_Oxadiazole Synthesize 1,3,4-Oxadiazole Analog Synthesis_Oxadiazole->LogP Synthesis_Oxadiazole->Solubility Synthesis_Oxadiazole->Metabolic_Stability Comparison Comparative Analysis LogP->Comparison Solubility->Comparison Metabolic_Stability->Comparison G DPP-4 Signaling Pathway and Inhibition cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion (Glucose Lowering) GLP1->Insulin Stimulates Glucagon Glucagon Secretion (Glucose Raising) GLP1->Glucagon Inhibits GIP GIP GIP->DPP4 Degradation GIP->Insulin Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., 1,3,4-Oxadiazole based) DPP4_Inhibitor->DPP4 Inhibits

References

Comparative Kinetic Analysis of Nucleophilic Substitution Reactions of 2-Chloro-1,3,4-Oxadiazole and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of nucleophilic substitution reactions involving 2-chloro-1,3,4-oxadiazole and analogous chloro-substituted five-membered heterocyclic compounds. Due to the limited availability of specific kinetic data for this compound, this guide draws comparisons with structurally related and well-studied heterocycles, such as 2-chlorobenzothiazole and 2-chlorobenzoxazole, to provide a valuable framework for understanding its reactivity.

Introduction to Reactivity

2-Chloro-1,3,4-oxadiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom at the 2-position of the electron-deficient 1,3,4-oxadiazole ring renders this position susceptible to nucleophilic attack. This reactivity is pivotal for the synthesis of a wide array of derivatives with potential therapeutic applications. The general mechanism for this reaction is a nucleophilic aromatic substitution (SNAr), which typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer-like intermediate.

The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the heterocyclic ring. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the rational design of new drug candidates.

Comparative Kinetic Data

HeterocycleNucleophileSolventTemp (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
2-ChlorobenzothiazolePiperidineMethanol501.2 x 10⁻⁴Hypothetical Data
2-ChlorobenzoxazolePiperidineMethanol508.5 x 10⁻⁵Hypothetical Data
2-Chloro-5-phenyl-1,3,4-oxadiazoleMorpholineAcetonitrile25Not Available[1]

Note: The kinetic data for 2-chlorobenzothiazole and 2-chlorobenzoxazole are presented as hypothetical values to illustrate the expected relative reactivity. The synthesis and nucleophilic displacement of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole have been reported, indicating its susceptibility to nucleophilic attack, though kinetic data was not provided[1].

The electron-withdrawing nature of the 1,3,4-oxadiazole ring is expected to make the 2-position more electrophilic compared to the analogous positions in benzothiazole and benzoxazole. Therefore, it is anticipated that the rate of nucleophilic substitution for this compound would be significantly faster than that of 2-chlorobenzothiazole and 2-chlorobenzoxazole under similar conditions.

Experimental Protocols

The following is a general experimental protocol for determining the kinetics of nucleophilic substitution reactions of 2-chloroheterocycles. This method can be adapted for specific substrates and nucleophiles.

General Procedure for Kinetic Measurements by UV-Vis Spectrophotometry
  • Preparation of Solutions:

    • Prepare a stock solution of the 2-chloroheterocycle (e.g., this compound) of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine, morpholine) of varying known concentrations (e.g., 1 x 10⁻² M to 5 x 10⁻² M) in the same solvent.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum.

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

  • Kinetic Run:

    • Equilibrate the solutions of the 2-chloroheterocycle and the nucleophile to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing known volumes of the two solutions directly in a cuvette. A pseudo-first-order condition is typically employed, where the concentration of the nucleophile is in large excess (at least 10-fold) compared to the 2-chloroheterocycle.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this plot will be -kobs.

    • The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the nucleophile.

    • Repeat the experiment with different concentrations of the nucleophile to confirm the second-order nature of the reaction.

Signaling Pathways and Experimental Workflows

The nucleophilic substitution reaction on this compound is a fundamental transformation in synthetic chemistry. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for kinetic analysis.

reaction_pathway oxadiazole This compound intermediate Meisenheimer-like Intermediate oxadiazole->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product 2-Substituted-1,3,4-oxadiazole intermediate->product - HCl hcl HCl experimental_workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Heterocycle & Nucleophile) mix_reactants Mix Reactants in Cuvette (Pseudo-first-order conditions) prep_solutions->mix_reactants monitor_absorbance Monitor Absorbance at λmax over time using UV-Vis mix_reactants->monitor_absorbance plot_data Plot ln(A∞ - At) vs. Time monitor_absorbance->plot_data calculate_kobs Determine k_obs (from slope) plot_data->calculate_kobs calculate_k Calculate Second-Order Rate Constant (k) calculate_kobs->calculate_k

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Chloro-1,3,4-oxadiazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on the operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar oxadiazole derivatives, which include skin and eye irritation, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Avoid Environmental Release:

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]

    • Prevent the chemical from entering soil, waterways, or groundwater systems.[1][2][3]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be designated for hazardous waste and have secondary containment.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3][4]

    • Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.

Quantitative Data on Related Compounds

Compound NameCAS NumberHazard Statements
2-chloro-5-phenyl-1,3,4-oxadiazole1483-31-4No data available
2-Chloro-5-isopropyl-1,3,4-oxadiazoleNot specifiedCauses skin irritation, Causes serious eye irritation
2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole1685-99-0Causes skin irritation, Causes serious eye irritation[5]
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole905-62-4Harmful if swallowed, May cause long lasting harmful effects to aquatic life[3]
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol23766-28-1Causes skin irritation[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Generate Waste C->D E Collect in Labeled, Sealed Hazardous Waste Container D->E Proper Path K Improper Disposal (Drain/Trash) D->K Improper Path F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Company F->G H Provide Waste Information (SDS if available) G->H I Arrange for Pickup and Disposal H->I J End: Proper Disposal I->J L Environmental Contamination & Safety Hazard K->L

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general safety protocols and data from related chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines before handling and disposal. If an SDS for the specific compound is not available, a risk assessment should be conducted.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.